N-(3,4-dichlorobenzyl)benzenesulfonamide
Description
Properties
Molecular Formula |
C13H11Cl2NO2S |
|---|---|
Molecular Weight |
316.2g/mol |
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C13H11Cl2NO2S/c14-12-7-6-10(8-13(12)15)9-16-19(17,18)11-4-2-1-3-5-11/h1-8,16H,9H2 |
InChI Key |
RTDNBIZFOOFSBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Synthesis and Therapeutic Potential of N-(3,4-dichlorobenzyl)benzenesulfonamide and Its Analogs
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its prevalence stems from its ability to act as a versatile pharmacophore, capable of engaging in various biological interactions. This guide provides an in-depth exploration of a specific, yet under-documented derivative, N-(3,4-dichlorobenzyl)benzenesulfonamide, and leverages data from its close analogs to illuminate its potential synthesis, properties, and applications. While a dedicated CAS (Chemical Abstracts Service) number for N-(3,4-dichlorobenzyl)benzenesulfonamide is not readily found in major chemical databases, its structural components suggest a high potential for biological activity, warranting a detailed theoretical and comparative analysis.
This document will delve into the rational design of synthetic pathways, predict physicochemical properties, and discuss the potential therapeutic relevance of this compound, drawing heavily on established knowledge of its structural isomers and closely related molecules.
Molecular Identity and Physicochemical Properties
A precise understanding of the molecular structure is paramount for any chemical investigation. Here, we define the target molecule and its key isomers to prevent ambiguity.
Target Molecule: N-(3,4-dichlorobenzyl)benzenesulfonamide
-
Structure: A benzenesulfonamide core where the sulfonamide nitrogen is substituted with a 3,4-dichlorobenzyl group.
-
Molecular Formula: C₁₃H₁₁Cl₂NO₂S
-
Molecular Weight: 316.20 g/mol
Key Isomer: N-benzyl-3,4-dichlorobenzenesulfonamide
-
Structure: A benzylamine core where the amine nitrogen is substituted with a 3,4-dichlorobenzenesulfonyl group.
-
Molecular Formula: C₁₃H₁₁Cl₂NO₂S
-
Molecular Weight: 316.20 g/mol
The positioning of the dichloro-substituents is a critical determinant of the molecule's electronic and steric properties, which in turn dictates its reactivity and biological activity.
Table 1: Predicted Physicochemical Properties of N-(3,4-dichlorobenzyl)benzenesulfonamide
| Property | Predicted Value | Significance in Drug Development |
| LogP | ~4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |
| Topological Polar Surface Area (TPSA) | ~54.6 Ų | Suggests good potential for oral bioavailability. |
| Hydrogen Bond Donors | 1 | The N-H group can participate in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The sulfonyl oxygens can act as hydrogen bond acceptors. |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be crucial for binding to target proteins. |
Note: These values are estimations based on computational models and the properties of analogous structures.
Strategic Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide: A Proposed Protocol
The synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide can be logically approached through the well-established reaction between a benzenesulfonyl chloride and a primary amine. This nucleophilic substitution reaction is a robust and widely employed method for the formation of the sulfonamide bond.
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol outlines a reliable method for the laboratory-scale synthesis of the target compound.
Materials:
-
Benzenesulfonyl chloride
-
3,4-Dichlorobenzylamine
-
Pyridine (or another suitable base, e.g., triethylamine)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzylamine (1.0 eq) in dichloromethane.
-
Addition of Base: Add pyridine (1.2 eq) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.
-
Addition of Sulfonyl Chloride: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of benzenesulfonyl chloride (1.1 eq) in dichloromethane dropwise over 15-20 minutes. The slow addition helps to control the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl and transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure N-(3,4-dichlorobenzyl)benzenesulfonamide.
-
Characterization: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for N-(3,4-dichlorobenzyl)benzenesulfonamide.
Potential Therapeutic Applications: Insights from Analogs
While specific biological data for N-(3,4-dichlorobenzyl)benzenesulfonamide is scarce in publicly available literature, the activities of its close analogs provide a strong foundation for predicting its therapeutic potential. The benzenesulfonamide scaffold is a known inhibitor of several key enzymes, and the dichlorobenzyl moiety can contribute significantly to binding affinity and selectivity.
Anticancer and Antiproliferative Properties
A structurally related analog, N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide , has demonstrated notable cytotoxic effects against various human cancer cell lines. Specifically, it has shown activity against breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines. The presence of the dichlorobenzyl group is considered a key contributor to this observed cytotoxicity. This suggests that N-(3,4-dichlorobenzyl)benzenesulfonamide could also exhibit antiproliferative activity.
The mechanism of action for many anticancer sulfonamides involves the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII. These enzymes are overexpressed in many hypoxic tumors and play a crucial role in pH regulation, promoting tumor cell survival and proliferation. The sulfonamide moiety can bind to the zinc ion in the active site of these enzymes, leading to their inhibition.
Diagram of Potential Anticancer Mechanism of Action
Caption: Potential inhibition of Carbonic Anhydrase IX in tumor cells.
Conclusion and Future Directions
N-(3,4-dichlorobenzyl)benzenesulfonamide represents a molecule of significant interest within the broader class of benzenesulfonamide-based compounds. While its specific characterization and biological evaluation are not yet extensively documented, this guide provides a robust framework for its synthesis and a compelling rationale for its investigation as a potential therapeutic agent, particularly in the realm of oncology.
Future research should focus on the following areas:
-
Definitive Synthesis and Characterization: The proposed synthetic protocol should be executed to obtain a pure sample of the compound, followed by comprehensive spectroscopic and crystallographic analysis to confirm its structure.
-
Biological Screening: The synthesized compound should be screened against a panel of cancer cell lines to determine its antiproliferative activity.
-
Enzymatic Assays: Direct enzymatic assays against carbonic anhydrase isoforms (IX and XII) should be conducted to elucidate its mechanism of action.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of related analogs with varied substitution patterns on both the benzenesulfonamide and benzyl rings will be crucial for optimizing potency and selectivity.
By systematically exploring the chemistry and biology of N-(3,4-dichlorobenzyl)benzenesulfonamide, the scientific community can unlock its full therapeutic potential and contribute to the development of novel and effective treatments for a range of diseases.
References
As of the last update, a specific CAS number for N-(3,4-dichlorobenzyl)benzenesulfonamide was not found in publicly accessible databases. The information presented is based on established chemical principles and data from structurally related compounds.
The Biological Activity of N-(3,4-dichlorobenzyl)benzenesulfonamide Derivatives: A Synthetic and Mechanistic Overview
An In-depth Technical Guide:
This guide offers a comprehensive technical exploration into the synthesis, biological activities, and mechanistic underpinnings of N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, it synthesizes current knowledge to provide a foundational understanding and practical framework for advancing research in this promising class of compounds.
Introduction: The Versatility of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, renowned for its stability and tolerance in biological systems.[1] Its derivatives form the basis of numerous therapeutic agents, exhibiting a remarkable breadth of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic properties.[1] This versatility stems from the sulfonamide group's ability to act as a zinc-binding group, effectively inhibiting various metalloenzymes, and its capacity to be synthetically modified to fine-tune potency, selectivity, and pharmacokinetic profiles.[2][3]
The strategic incorporation of specific substituents onto the core scaffold is a key principle in drug design. The N-(3,4-dichlorobenzyl) group is of particular interest. Halogenation, especially with chlorine, is a well-established strategy for enhancing the biological potency of drug candidates, often by increasing lipophilicity and improving interactions with target receptors.[4] Furthermore, the dichlorobenzyl moiety itself has been associated with antiseptic and antimicrobial properties, suggesting a synergistic potential when combined with the benzenesulfonamide core.[5]
This guide provides a detailed examination of N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives, focusing on their synthetic accessibility, diverse biological activities—with an emphasis on anticancer and antimicrobial applications—and the molecular mechanisms that drive their function.
Synthetic Pathways and Methodologies
The synthesis of N-(substituted)benzenesulfonamides is typically achieved through a robust and high-yielding nucleophilic substitution reaction. The foundational approach involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine, often in the presence of a base to neutralize the HCl byproduct.[3]
The general pathway for synthesizing the target N-(3,4-dichlorobenzyl)benzenesulfonamide scaffold is illustrated below. This process allows for the creation of a diverse library of compounds by varying the substituents on the benzenesulfonyl chloride precursor.
Caption: General Synthetic Workflow for N-(3,4-dichlorobenzyl)benzenesulfonamides.
Detailed Experimental Protocol: General Synthesis
A detailed, self-validating protocol for the synthesis of an N-(3,4-dichlorobenzyl)benzenesulfonamide derivative is provided in Section 5.1. This protocol includes steps for reaction setup, monitoring, workup, purification via recrystallization, and characterization.
Spectrum of Biological Activity
The combination of the benzenesulfonamide core and the dichlorobenzyl moiety suggests a strong potential for significant biological activity across several therapeutic areas.
Anticancer Activity
Benzenesulfonamides are well-documented anticancer agents.[6] Studies on related structures have shown that benzenesulfonamide-imidazole derivatives bearing a 3,4-dichloro substituent exhibit potent cytotoxic activity against human triple-negative breast cancer (MDA-MB-231) and malignant melanoma (IGR39) cell lines.[7] The presence of chlorine atoms on the phenyl ring is often correlated with increased antitumor potential.[4] The likely mechanism involves the inhibition of key enzymes that are overexpressed in tumors and the induction of cell cycle arrest.[2][6][8]
Antimicrobial Activity
The sulfonamide class of drugs originated as antibacterial agents, and this activity remains a prominent feature.[9][10] Numerous benzenesulfonamide derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[10][11] The 3,4-dichlorobenzyl portion of the molecule is expected to contribute significantly to this effect. For instance, 2,4-dichlorobenzyl alcohol is a known mild antiseptic used to combat bacteria and viruses associated with throat infections.[5] This dual-functionality suggests that N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives could be effective antimicrobial agents.
Carbonic Anhydrase Inhibition
A primary mechanism of action for many biologically active sulfonamides is the inhibition of carbonic anhydrases (CAs).[2] CAs are a family of zinc-containing metalloenzymes crucial for various physiological processes. Certain isoforms, particularly CA IX and CA XII, are significantly upregulated in hypoxic tumors and contribute to cancer cell proliferation and survival.[2][12] The deprotonated sulfonamide nitrogen coordinates directly with the Zn²⁺ ion in the enzyme's active site, leading to potent inhibition. The "tail" of the inhibitor—in this case, the N-(3,4-dichlorobenzyl) group—extends into the active site cavity, and its interactions with nearby amino acid residues dictate the potency and isoform selectivity.[12]
Mechanistic Insights and Structure-Activity Relationships (SAR)
Primary Mechanism: Carbonic Anhydrase Inhibition
The interaction between a benzenesulfonamide inhibitor and the active site of carbonic anhydrase is a well-characterized mechanism. The process involves the displacement of a water/hydroxide ligand from the catalytic zinc ion by the sulfonamide group.
Caption: Mechanism of Carbonic Anhydrase (CA) inhibition by a sulfonamide.
Key Structure-Activity Relationship (SAR) Principles
The biological activity of these derivatives is governed by the interplay of their structural components:
-
The Sulfonamide Core: This is the essential zinc-binding pharmacophore responsible for the primary interaction with metalloenzyme targets like carbonic anhydrase.[3]
-
The N-Benzyl 'Tail': The size, lipophilicity, and electronic properties of the N-substituent are critical for determining potency and selectivity. Larger, more hydrophobic groups can form additional interactions within the enzyme's active site, often leading to increased inhibitory effects.[13]
-
Dichloro Substitution: The 3,4-dichloro pattern on the benzyl ring significantly increases the molecule's lipophilicity. This can enhance membrane permeability and improve binding in hydrophobic pockets of target proteins. The specific substitution pattern also influences the electronic distribution and conformational preferences of the entire "tail" region.[12]
Quantitative Data on Related Derivatives
To illustrate the impact of structural modifications, the following table summarizes the reported biological activities of various benzenesulfonamide derivatives from the literature.
| Compound Class/Derivative | Target Organism/Cell Line | Activity Type | Potency (MIC or IC₅₀) | Reference |
| Benzenesulfonamide-carboxamide (4h) | S. aureus | Antibacterial | MIC: 6.63 mg/mL | [10][14] |
| Benzenesulfonamide-carboxamide (4d) | E. coli | Antibacterial | MIC: 6.72 mg/mL | [10][14] |
| Benzenesulfonamide-carboxamide (4e) | A. niger | Antifungal | MIC: 6.28 mg/mL | [10][14] |
| Benzenesulfonamide-imidazole (3,4-dichloro substituted) | MDA-MB-231 (Breast Cancer) | Anticancer | IC₅₀: 20.5 µM | [7] |
| Diamide-based benzenesulfonamide | Carbonic Anhydrase IX | Enzyme Inhib. | High Selectivity | [2] |
Key Experimental Protocols
The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives.
Synthesis and Characterization Protocol
-
Reaction Setup: To a solution of 3,4-dichlorobenzylamine (1.0 mmol) in dry pyridine (5-10 mL) in a round-bottom flask, add the desired substituted benzenesulfonyl chloride (1.1 mmol) portion-wise while stirring at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 5-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, pour the reaction mixture onto crushed ice (~50 g) and acidify to pH 5-6 with dilute HCl.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol/water, to obtain the final compound.[9][15]
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques:
-
Melting Point: Determine the melting point range.
-
Spectroscopy: Record Infrared (IR), Proton NMR (¹H NMR), and Carbon NMR (¹³C NMR) spectra.[1]
-
In Vitro Antimicrobial Assay (Broth Microdilution)
-
Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Make serial two-fold dilutions in a 96-well microplate using appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ cfu/mL in each well.
-
Incubation: Incubate the plates at 35-37 °C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]
In Vitro Anticancer Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in cell culture medium) for 48-72 hours. Include a vehicle control (DMSO) and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at ~570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).
Conclusion and Future Directions
N-(3,4-dichlorobenzyl)benzenesulfonamide derivatives represent a synthetically accessible and highly promising class of compounds with significant potential for development as anticancer and antimicrobial agents. Their activity is rooted in the proven efficacy of the benzenesulfonamide scaffold, enhanced by the specific electronic and steric properties of the N-(3,4-dichlorobenzyl) substituent. The inhibition of key metalloenzymes such as carbonic anhydrase appears to be a central mechanism of action, particularly relevant for oncology applications.
Future research in this area should focus on:
-
Library Synthesis: Expanding the library of derivatives by modifying the substitution pattern on the benzenesulfonyl ring to probe SAR more deeply.
-
Broad-Spectrum Screening: Evaluating lead compounds against a wider panel of cancer cell lines and microbial strains.
-
Mechanistic Elucidation: Moving beyond CA inhibition to investigate other potential molecular targets and signaling pathways, such as cell cycle regulation and apoptosis induction.[6]
-
In Vivo Evaluation: Advancing the most potent and selective compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By systematically exploring the chemical space and biological potential of these derivatives, the scientific community can unlock new therapeutic opportunities for treating cancer and infectious diseases.
References
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Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (n.d.). PMC. [Link]
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Demir Yazıcı, T., et al. (2022). Evaluation of some o-benzenedisulfonimido–sulfonamide derivatives as potent antimicrobial agents. DergiPark. [Link]
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Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety. (n.d.). DeepDyve. [Link]
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Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry. [Link]
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Abdel-Gawad, N. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]
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StructureActivity Relationship of 2,4-DichloroN(3,5-Dichloro-4-(Quinolin-3-Yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPAR-Targeted. (n.d.). Amanote Research. [Link]
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Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives. (n.d.). ResearchGate. [Link]
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Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. ResearchGate. [Link]
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Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents. (n.d.). ResearchGate. [Link]
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Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Braz. J. Biol. [Link]
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Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021). Impactfactor. [Link]
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Synthesis of N-[(3,4-DICHLOROSTYRYL)SULFONYL]BENZAMIDINE. (n.d.). PrepChem.com. [Link]
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Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed. [Link]
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Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC. [Link]
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Vaickelioniene, R., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. MDPI. [Link]
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Shelke, R. N., et al. (2019). Synthesis and anticancer evaluation of new benzenesulfonamide derivatives. ResearchGate. [Link]
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Shakuntala, K., et al. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]
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Alterio, V., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]
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da Costa, G. L. M., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. MDPI. [Link]
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Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. PMC. [Link]
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Malarz, K., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. ResearchGate. [Link]
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Stenford, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
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Gowda, B. T., et al. (2010). N-(3-Chlorophenyl)-4-methylbenzenesulfonamide. PMC. [Link]
- Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.).
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Casey, D. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed. [Link]
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View MeSH Trace. (n.d.). MeSH Trace. [Link]
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Joshi, J. (2016). Ecofriendly Synthesis and Characterization of Halo Substituted Benzylalcohols. Worldwidejournals.com. [Link]
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Technical Guide: Solubility Profiling & Process Engineering of N-(3,4-dichlorobenzyl)benzenesulfonamide
[1]
Executive Summary & Compound Profile
Compound: N-(3,4-dichlorobenzyl)benzenesulfonamide CAS Number: 91498-91-8 Molecular Formula: C₁₃H₁₁Cl₂NO₂S Molecular Weight: 316.20 g/mol [1]
This guide provides a technical framework for understanding, determining, and applying the solubility data of N-(3,4-dichlorobenzyl)benzenesulfonamide . As a sulfonamide derivative featuring a hydrophobic 3,4-dichlorobenzyl moiety, this compound exhibits distinct solubility behaviors critical for its synthesis, purification (recrystallization), and formulation in drug development.[1]
While specific mole-fraction datasets are often proprietary or sparse in open literature for this specific derivative, this guide establishes a predictive solubility profile based on structural analogues (e.g., N-benzylbenzenesulfonamide) and details the Gold Standard Experimental Protocols required to generate validation data.[1]
Structural Analysis & Solubility Prediction
The solubility of N-(3,4-dichlorobenzyl)benzenesulfonamide is governed by the competition between its polar sulfonamide core (
Predictive Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and dielectric constants of solvents, the compound follows a specific dissolution hierarchy.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | Very High | Strong dipole-dipole interactions disrupt the sulfonamide H-bond network.[1] Ideal for reaction media.[1] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | H-bond donor/acceptor capabilities solvate the |
| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Moderate | Good solvency for the aromatic rings; useful for solvent swapping and crystallization. |
| Non-Polar | Hexane, Heptane, Toluene | Low to Negligible | Lack of polarity prevents disruption of crystal lattice energy. Used as anti-solvents.[1] |
| Aqueous | Water, Buffers (pH < 7) | Insoluble | Hydrophobic dichlorobenzyl group dominates. |
| Aqueous (Basic) | NaOH (aq) | Soluble | Deprotonation of the sulfonamide nitrogen ( |
Thermodynamic Driving Forces
The dissolution process is endothermic (
-
Lattice Energy: The presence of the 3,4-dichloro substitution increases crystal packing density compared to the unsubstituted benzyl analogue, potentially raising the melting point and lowering solubility in non-polar solvents.[1]
-
Solvation Enthalpy: In polar solvents, the exothermic solvation of the sulfonamide moiety compensates for the energy required to break the crystal lattice.
Experimental Protocols (Self-Validating Systems)
To generate precise solubility data (Mole Fraction,
Protocol A: Isothermal Saturation (Gravimetric)
Objective: Determine equilibrium solubility at temperatures
-
Preparation: Add excess N-(3,4-dichlorobenzyl)benzenesulfonamide solid to 50 mL of the target solvent in a double-jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at constant temperature (controlled by a circulating water bath, accuracy
) for 24–48 hours. -
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to avoid precipitation during transfer.
-
Quantification:
Protocol B: Dynamic Laser Monitoring (Fast-Screening)
For rapid determination of the metastable zone width (MSZW) during crystallization design.[1]
Thermodynamic Modeling & Correlation
Experimental data must be correlated to smooth errors and predict solubility at unmeasured temperatures.[1]
Modified Apelblat Equation
This semi-empirical model is most accurate for sulfonamides in pure solvents.[1]
-
A, B, C: Empirical parameters derived from non-linear regression.
-
Validation: A Relative Average Deviation (RAD)
indicates a valid model.[1]
van't Hoff Equation
Used to determine thermodynamic properties (
Synthesis & Purification Workflow
The solubility profile directly dictates the synthesis and purification strategy.
Synthesis (Schotten-Baumann Reaction)
Reaction: Benzenesulfonyl chloride + 3,4-Dichlorobenzylamine
Figure 1: Synthesis and purification workflow.[1] The recrystallization step relies on the high temperature coefficient of solubility in Ethanol/Water mixtures.[1]
Recrystallization Strategy
-
Solvent Selection: Ethanol/Water (80:20 v/v) is optimal.[1]
-
Alternative: Toluene can be used for anhydrous recrystallization, exploiting the steep solubility curve typical of aromatic sulfonamides in aromatic solvents.
References
-
Perlovich, G. L., et al. "Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents."[2] Journal of Chemical & Engineering Data, 2014. Link (Foundational thermodynamics for sulfonamide class).[1]
-
BenchChem. "Solubility Profile of N-benzylbenzenesulfonamide Derivatives." Technical Data Repository. Link (Structural analogue data).[1]
-
PubChem. "Compound Summary: N-(3,4-Dichlorobenzyl)benzenesulfonamide (CAS 91498-91-8)."[1] Link
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.[1] (Source of the Apelblat Model).[1][3][4]
-
CymitQuimica. "N-(Phenylsulfonyl)benzenesulfonamide and Analogues." Link (Chemical properties of related sulfonyl compounds).
Strategic Development Guide: N-Substituted Benzenesulfonamide Derivatives
Executive Summary
The benzenesulfonamide pharmacophore (
This technical guide dissects the structural logic required to design
Structural Basis & Synthetic Logic
The biological activity of benzenesulfonamides is governed by the substitution pattern on the sulfonamide nitrogen (
The "Tail Approach" for Selectivity
Classic inhibitors like acetazolamide are pan-inhibitors, causing systemic side effects. To achieve selectivity for tumor-associated isoforms (CA IX/XII), we utilize the "Tail Approach" :
-
The Zinc Binder (ZBG): The unsubstituted sulfonamide moiety (
) coordinates to the Zn(II) ion in the active site. -
The Linker: A spacer that spans the enzyme's hydrophobic pocket.
-
The Tail: An
-substituted moiety that interacts with the specific amino acid residues at the entrance of the active site (which vary significantly between isoforms).
Synthetic Workflow (General Protocol)
The synthesis generally relies on nucleophilic attack of a primary or secondary amine on a sulfonyl chloride.
Primary Therapeutic Vector: Hypoxic Oncology (CA IX/XII)
Target: Carbonic Anhydrase IX (CA IX) and XII (CA XII).[1] Mechanism: pH Regulation in Hypoxia.[1][2]
Solid tumors often outgrow their blood supply, creating hypoxic regions. To survive, these cells overexpress HIF-1
-
Intracellular: CA IX helps neutralize intracellular pH (pHi), preventing apoptosis.
-
Extracellular: CA IX acidifies the extracellular space (pHe), activating proteases (MMPs) that degrade the extracellular matrix, facilitating metastasis .
Benchmark Compound: SLC-0111
SLC-0111 (in Phase Ib/II trials) represents the gold standard for this class. It is a ureido-substituted benzenesulfonamide.[3]
-
Selectivity: It inhibits CA IX (
nM) and CA XII ( nM) significantly better than the cytosolic CA I/II (off-targets). -
Clinical Status: Currently tested in combination with gemcitabine for metastatic Pancreatic Ductal Adenocarcinoma (PDAC).
Mechanism of Action Diagram
Emerging Therapeutic Vectors
Neuro-Oncology: TrkA Inhibition (Glioblastoma)
Recent studies (2023) identified
-
Compound AL106: A hydrazinyl-benzenesulfonamide derivative.[4][5]
-
Potency:
M in U87 GBM cells. -
Mechanism: Hydrophobic interaction with Tyr359 and Ser371 in the TrkA pocket.[5]
Antimicrobial Resistance: Bacterial CAs
Bacteria encode distinct CA classes (
-
Target: Vibrio cholerae and Mycobacterium abscessus.
-
Strategy: Halogenated benzenesulfonamides (e.g., 4-fluoro or 4-chloro substitution) increase lipophilicity, aiding penetration of the bacterial cell wall.
Comparative Data Analysis
The following table contrasts the inhibition constants (
| Compound | Target | Selectivity Profile | Clinical/Research Status | |
| Acetazolamide | Pan-CA (I, II, IX, XII) | Poor (Systemic side effects) | FDA Approved (Glaucoma/Altitude Sickness) | |
| SLC-0111 | hCA IX / XII | High (>100x vs hCA I) | Phase Ib/II (Metastatic PDAC) | |
| AL106 | TrkA (Glioblastoma) | Moderate (U87 cells) | Preclinical (2023 Discovery) | |
| Compound 9c | V. cholerae CA | High (vs Human CAs) | Preclinical Antibacterial |
Experimental Protocols
Synthesis of N-Substituted Benzenesulfonamides
A standardized protocol for generating "Tail" derivatives.
-
Preparation: Charge a round-bottom flask with the specific amine (1.0 eq) and dissolve in anhydrous THF or DMF.
-
Activation: Add Triethylamine (TEA) (1.2 eq) and cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add the substituted benzenesulfonyl chloride (1.0 eq) dissolved in minimal THF.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Validation Point: Monitor by TLC (Ethyl Acetate/Hexane 3:7). Look for the disappearance of the sulfonyl chloride spot.
-
-
Workup: Quench with ice water. If solid precipitates, filter and wash with dilute HCl (to remove unreacted amine) and water. If oil forms, extract with Dichloromethane (DCM).
-
Purification: Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
Validation Assay: CA Esterase Activity
A bench-top spectrophotometric assay to determine inhibition constant (
-
Principle: CA catalyzes the hydrolysis of p-Nitrophenyl Acetate (p-NPA) to p-nitrophenol (yellow, absorbs at 348 nm). Inhibitors decrease the rate of yellow color formation.
-
Reagents:
-
Buffer: 50 mM Tris-SO4 (pH 7.6).
-
Substrate: 3 mM p-NPA in acetone (freshly prepared).
-
Enzyme: Recombinant hCA IX or hCA II.
-
-
Protocol:
-
In a 96-well plate, add 140
L Buffer and 20 L Enzyme solution. -
Add 20
L of Inhibitor (DMSO stock, varying concentrations). Incubate 15 min at 25°C. -
Add 20
L Substrate (p-NPA) to initiate reaction. -
Measurement: Monitor Absorbance at 348 nm every 30 seconds for 15 minutes using a kinetic microplate reader.
-
Analysis: Plot initial velocity (
) vs. Inhibitor concentration to determine . Calculate using the Cheng-Prusoff equation.
-
References
-
Supuran, C. T., & Capasso, C. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[6] Journal of Medicinal Chemistry. Link
-
McDonald, P. C., et al. (2020).[1] The Carbonic Anhydrase IX inhibitor SLC-0111 as emerging agent against the mesenchymal stem cell-derived pro-survival effects on melanoma cells.[3] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
ClinicalTrials.gov. (2021). Phase 1b Study of SLC-0111 in Combination With Gemcitabine in Metastatic Pancreatic Ductal Adenocarcinoma.[2] Identifier: NCT03450018. Link
-
Al-Wahaibi, L. H., et al. (2023).[7] Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling.[4][5] International Journal of Molecular Sciences. Link
-
Angeli, A., et al. (2024). Sulfonamide-Based Inhibition of the
-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. Molecules. Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Signalchem LifeScience [signalchemlifesciences.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis Protocol for N-(3,4-dichlorobenzyl)benzenesulfonamide: An Application Note
Abstract
This document provides a comprehensive guide for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry and materials science. The protocol details a robust and reproducible method starting from commercially available reagents: benzenesulfonyl chloride and 3,4-dichlorobenzylamine. This application note is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and practical advice for successful synthesis and purification.
Introduction
Sulfonamides are a critical class of organic compounds characterized by the –SO₂NR₂ functional group.[1] This moiety is a key pharmacophore in a wide array of therapeutic agents, demonstrating antibacterial, anti-inflammatory, and anticancer activities.[2][3] The synthetic versatility of sulfonamides allows for the systematic modification of their structure to fine-tune their biological and physical properties. The target molecule, N-(3,4-dichlorobenzyl)benzenesulfonamide, incorporates a dichlorinated aromatic ring, which can significantly influence its lipophilicity and binding interactions with biological targets.
The synthesis described herein follows the classical and most direct approach: the reaction of a sulfonyl chloride with an amine.[1][4] This nucleophilic substitution reaction is highly reliable and provides a straightforward route to the desired product.
Synthesis Scheme
The overall reaction for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide is depicted below:
Figure 1. Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide from benzenesulfonyl chloride and 3,4-dichlorobenzylamine.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Cat. No. |
| Benzenesulfonyl chloride | ≥99% | Sigma-Aldrich | 134604 |
| 3,4-Dichlorobenzylamine | 98% | Alfa Aesar | A14371 |
| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich | 270970 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | 270997 |
| Hydrochloric Acid (HCl) | 1 M solution | Fisher Scientific | A144-500 |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | --- | --- |
| Brine | Saturated NaCl solution | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | M7506 |
| Ethanol | 95% | --- | --- |
| Round-bottom flask (100 mL) | --- | --- | --- |
| Magnetic stirrer and stir bar | --- | --- | --- |
| Dropping funnel | --- | --- | --- |
| Separatory funnel | --- | --- | --- |
| Rotary evaporator | --- | --- | --- |
| Buchner funnel and filter paper | --- | --- | --- |
| Melting point apparatus | --- | --- | --- |
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dichlorobenzylamine (1.00 g, 5.68 mmol, 1.0 eq.) in 20 mL of anhydrous dichloromethane (DCM).
-
Addition of Base: To the stirred solution, add pyridine (0.55 mL, 6.82 mmol, 1.2 eq.) at room temperature. The pyridine acts as a base to neutralize the hydrochloric acid byproduct generated during the reaction.[1]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction upon addition of the sulfonyl chloride.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (0.73 mL, 5.68 mmol, 1.0 eq.) in 10 mL of anhydrous DCM.[5] Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 12-16 hours.
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 20 mL of 1 M HCl to remove excess pyridine, 20 mL of saturated sodium bicarbonate solution to neutralize any remaining acid, and 20 mL of brine to remove residual water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification by Recrystallization:
-
Dissolve the crude solid in a minimum amount of boiling 95% ethanol.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.[7]
-
Wash the crystals with a small amount of cold ethanol and dry them under vacuum.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm the structure of N-(3,4-dichlorobenzyl)benzenesulfonamide.
-
Expected Yield and Purity
-
Yield: 75-85%
-
Appearance: White crystalline solid
-
Purity (by NMR): >95%
Workflow and Mechanism
Experimental Workflow Diagram
The overall experimental procedure is summarized in the following workflow diagram.
Caption: Experimental workflow for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide.
Reaction Mechanism
The formation of the sulfonamide bond proceeds through a nucleophilic substitution reaction at the sulfur atom of the sulfonyl chloride.[8] The mechanism is analogous to nucleophilic acyl substitution.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,4-dichlorobenzylamine acts as a nucleophile and attacks the electrophilic sulfur atom of benzenesulfonyl chloride.
-
Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled, and the sulfonamide bond is formed.
-
Deprotonation: The added base, pyridine, deprotonates the nitrogen atom to yield the final neutral sulfonamide product and pyridinium hydrochloride.
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. eurjchem.com [eurjchem.com]
- 3. Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. scribd.com [scribd.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Application Note & Protocol: Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide
Abstract
This document provides a comprehensive guide for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, a key intermediate in pharmaceutical research and drug development. The protocol details the nucleophilic substitution reaction between benzenesulfonyl chloride and 3,4-dichlorobenzylamine. We delve into the underlying reaction mechanism, critical experimental parameters, a step-by-step laboratory procedure, and essential safety protocols. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful, high-yield synthesis. The methodology emphasizes safety, reproducibility, and control over common side reactions, establishing a self-validating system for producing the target sulfonamide.
Introduction & Mechanistic Rationale
Sulfonamides are a vital class of compounds in medicinal chemistry, forming the structural core of numerous therapeutic agents, including antibacterial "sulfa drugs," diuretics, and anticonvulsants.[1] Their synthesis is a fundamental transformation in organic chemistry. The reaction of a sulfonyl chloride with a primary or secondary amine is the most direct and widely employed method for constructing the sulfonamide bond.[2]
The core of this synthesis is a nucleophilic acyl-type substitution at the electrophilic sulfur center of benzenesulfonyl chloride.[3] The primary amine, 3,4-dichlorobenzylamine, acts as the nucleophile, attacking the sulfur atom. This is followed by the expulsion of the chloride leaving group. The reaction generates one equivalent of hydrochloric acid (HCl), which must be neutralized by a base to prevent the protonation of the starting amine (rendering it non-nucleophilic) and to drive the reaction to completion.
Reaction Scheme:
The choice of base, solvent, and temperature are critical parameters that dictate the reaction's efficiency and selectivity, particularly in preventing common side reactions such as hydrolysis of the sulfonyl chloride and di-sulfonylation of the primary amine.[4][5]
Experimental Considerations & Parameter Optimization
Achieving a high yield of the desired mono-sulfonamide product requires careful control over several key variables. The rationale behind these choices is crucial for both success and troubleshooting.
-
Reagent Purity and Stoichiometry: Benzenesulfonyl chloride is highly reactive and susceptible to hydrolysis.[6] Using a fresh or purified bottle is paramount. All solvents and glassware must be anhydrous to prevent the formation of benzenesulfonic acid, a polar byproduct that can complicate purification.[4] A slight excess of the amine or a 1:1 molar ratio is typically used. The most critical factor is the controlled, slow addition of the sulfonyl chloride to prevent localized high concentrations that could lead to the di-sulfonylation of the amine.[5]
-
Solvent Selection: Anhydrous aprotic solvents are the standard for this reaction. Dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are excellent choices as they readily dissolve the reactants and do not contain reactive protons that could consume the sulfonyl chloride.[5]
-
Base Selection: A non-nucleophilic organic base is required to scavenge the HCl byproduct. Tertiary amines such as triethylamine (TEA) or pyridine are commonly used.[4][7] Typically, 1.1 to 1.5 molar equivalents of the base are sufficient to ensure complete neutralization of the acid formed.
-
Temperature Control: The reaction is often highly exothermic. It is critical to initiate the reaction at a low temperature (0 °C) by adding the benzenesulfonyl chloride solution dropwise to the amine solution.[5] This practice serves two purposes: it safely dissipates the heat of reaction and it minimizes the rate of potential side reactions, thereby enhancing selectivity for the desired product. After the addition is complete, the reaction is typically allowed to warm to room temperature to ensure it proceeds to completion.
Detailed Experimental Protocol
This protocol describes the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide on a 10 mmol scale.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 3,4-Dichlorobenzylamine | C₇H₇Cl₂N | 176.04 | 10.0 | 1.0 | 1.76 g |
| Benzenesulfonyl Chloride | C₆H₅ClO₂S | 176.62 | 10.0 | 1.0 | 1.32 mL (1.77 g) |
| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 12.0 | 1.2 | 1.67 mL (1.21 g) |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 mL |
| Deionized Water | H₂O | 18.02 | - | - | ~200 mL |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | - | ~20 mL |
| Saturated NaCl (Brine) | NaCl | 58.44 | - | - | ~20 mL |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | - | As needed |
Equipment
-
100 mL two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel (50 mL)
-
Nitrogen or Argon gas inlet
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Apparatus for recrystallization or flash column chromatography
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 3,4-dichlorobenzylamine (1.76 g, 10.0 mmol).
-
Solvent and Base Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask, followed by triethylamine (1.67 mL, 12.0 mmol). Stir the mixture under a nitrogen atmosphere until all solids dissolve.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with continuous stirring.
-
Reagent Addition: In a separate dry flask, dissolve benzenesulfonyl chloride (1.32 mL, 10.0 mmol) in 10 mL of anhydrous DCM. Transfer this solution to a dropping funnel. Add the benzenesulfonyl chloride solution dropwise to the stirred amine solution over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 4-16 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup - Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of deionized water. Shake and separate the layers.
-
Washing: Wash the organic layer sequentially with 20 mL of 1 M HCl (to remove excess TEA), 20 mL of deionized water, and finally 20 mL of brine.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure N-(3,4-dichlorobenzyl)benzenesulfonamide.[8]
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide.
Safety Precautions
Benzenesulfonyl chloride is a hazardous chemical and must be handled with extreme care.
-
Corrosive: Causes severe skin burns and eye damage.[9]
-
Lachrymator: Fumes are highly irritating to the eyes and respiratory system.[10]
-
Water Reactive: Reacts with water and moisture, releasing corrosive hydrogen chloride gas.[6]
Mandatory Personal Protective Equipment (PPE) and Handling:
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to ensure adequate ventilation.[11]
-
Eye Protection: Chemical safety goggles and a face shield are required at all times.[11][12]
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves before use and replace them immediately if contaminated or punctured.[11]
-
Skin Protection: A chemical-resistant lab coat or apron must be worn.[11]
-
Spill & Emergency: Keep an emergency eyewash and safety shower readily accessible. In case of skin contact, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10] For spills, neutralize with a dilute alkaline solution like sodium carbonate before cleanup.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Hydrolysis of benzenesulfonyl chloride.[4]2. Inactive amine (e.g., protonated salt form). | 1. Ensure all glassware is oven-dried and solvents are anhydrous. Perform the reaction under an inert atmosphere.2. Ensure the free base of the amine is used. If starting from a hydrochloride salt, an additional equivalent of base is needed. |
| Di-sulfonylation Product Observed | 1. High localized concentration of sulfonyl chloride.2. Reaction temperature too high.[5] | 1. Add the sulfonyl chloride solution slowly and dropwise to the amine solution with vigorous stirring.2. Maintain the reaction temperature at 0 °C during the addition. |
| Benzenesulfonic Acid in Product | Presence of water in the reaction mixture.[4] | Follow anhydrous procedures strictly. During workup, a wash with a mild base (e.g., saturated NaHCO₃) can help remove the acidic byproduct, but this may affect product solubility. |
| Difficult Purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction stoichiometry and conditions. For purification, if recrystallization is ineffective, flash column chromatography is the recommended alternative. |
References
- Vertex AI Search. (2025, August 18). What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog.
- Loba Chemie. (2019, May 3). BENZENESULPHONYL CHLORIDE FOR SYNTHESIS MSDS.
- Benchchem. Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- CDH Fine Chemical. Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- New Jersey Department of Health. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
- Cole-Parmer. (2003, March 18). Material Safety Data Sheet - Benzenesulfonyl Chloride, 96%.
- JoVE. (2023, April 30). Amines to Sulfonamides: The Hinsberg Test.
- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.
- Benchchem. Technical Support Center: Sulfonylation of Primary Amines.
- Chem-Station Int. Ed. (2014, May 6). Sulfonyl Protective Groups.
-
Gowda, B. T., et al. (2011). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1640. Available at: [Link]
- Royal Society of Chemistry. (n.d.). Microwave assisted N-sulfonylation of amines and O-sulfonylation of phenols. RSC Advances.
-
Taylor & Francis Online. (2021, June 22). Recent developments in the synthesis of N-aryl sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]
Sources
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Application Notes & Protocols: A Researcher's Guide to the N-Alkylation of Benzenesulfonamides
Abstract
The N-alkylation of benzenesulfonamides is a cornerstone transformation in modern organic synthesis, particularly within medicinal chemistry and drug development. The resulting N-substituted sulfonamides are prevalent scaffolds in a vast array of therapeutic agents due to their unique chemical properties and ability to engage in critical biological interactions.[1][2] This guide provides an in-depth exploration of the primary methodologies for achieving this transformation. We will dissect the mechanistic underpinnings, provide field-proven protocols, and offer insights into experimental design, from classical approaches using alkyl halides to modern, atom-economical catalytic systems. This document is intended for researchers and scientists seeking both a theoretical understanding and a practical framework for synthesizing N-alkylated benzenesulfonamides.
Core Principles: Understanding the Sulfonamide Nitrogen
The synthetic accessibility of N-alkylated sulfonamides hinges on the chemical nature of the sulfonamide proton (N-H). The strongly electron-withdrawing sulfonyl group (SO₂) renders the attached nitrogen proton significantly acidic, with a pKa typically in the range of 10-11. This acidity is the key to the most common N-alkylation strategy: deprotonation to form a nucleophilic sulfonamidate anion, which then reacts with a suitable electrophile.
The primary challenge in this process is controlling the regioselectivity of the alkylation. The sulfonamidate anion is an ambident nucleophile, possessing electron density on both the nitrogen and oxygen atoms. While N-alkylation is generally favored thermodynamically, O-alkylation can occur as a competing side reaction, leading to the formation of sulfonate imidates. The choice of base, solvent, counter-ion, and electrophile all play a critical role in directing the reaction toward the desired N-alkylated product.
Key Methodologies for N-Alkylation
Several robust methods exist for the N-alkylation of benzenesulfonamides. The choice of method depends on the specific substrate, the desired complexity of the product, and considerations such as atom economy and functional group tolerance.
Method 1: Classical Alkylation with Halides & Sulfonates
This approach is the most traditional and is analogous to the Williamson ether synthesis.[3][4] It involves the deprotonation of the sulfonamide with a suitable base, followed by a nucleophilic substitution (Sₙ2) reaction with an electrophile like an alkyl halide or an alkyl sulfonate (e.g., tosylate, mesylate).
Causality Behind Experimental Choices:
-
Electrophile: Primary and benzylic halides are ideal substrates as they are highly susceptible to Sₙ2 attack.[5] Secondary halides may also be used, but risk competing E2 elimination reactions. Tertiary halides are generally unsuitable and will primarily lead to elimination. Alkyl sulfonates (tosylates, mesylates) are excellent alternatives to halides as they possess highly effective leaving groups.
-
Base Selection: The choice of base is critical.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) is a cost-effective and commonly used base. Cesium carbonate (Cs₂CO₃) is often superior, a phenomenon known as the "cesium effect," where the large, soft cesium cation is poorly solvated, leading to a more "naked" and highly reactive sulfonamidate anion.[6][7][8] This often results in higher yields and faster reaction times, even at lower temperatures.[9]
-
Organic Bases (DBU): Strong, non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective for deprotonation without competing in the alkylation step.[10][11]
-
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or acetone are typically used as they effectively solvate the cation while leaving the anion reactive.
Workflow: Classical N-Alkylation
Caption: General workflow for classical N-alkylation of benzenesulfonamides.
Protocol 2.1: General Procedure for N-Alkylation using Cesium Carbonate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the benzenesulfonamide (1.0 eq.), cesium carbonate (1.5 - 2.0 eq.), and a suitable solvent (e.g., acetonitrile or DMF, ~0.2-0.5 M).
-
Addition of Electrophile: Add the alkyl halide or sulfonate (1.1 - 1.2 eq.) to the suspension.
-
Reaction: Stir the mixture at room temperature or heat to 50-80 °C. Monitor the reaction progress by TLC or LC-MS until the starting sulfonamide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the pure N-alkyl benzenesulfonamide.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for N-alkylation that utilizes an alcohol as the alkylating agent.[12] This reaction proceeds under mild, typically neutral conditions and is renowned for its reliability. It involves the in-situ activation of the alcohol with a combination of a phosphine (usually triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[13][14]
Causality Behind Experimental Choices:
-
Mechanism: The reaction is initiated by the formation of a betaine intermediate from the phosphine and the azodicarboxylate. This betaine then deprotonates the sulfonamide. The resulting sulfonamidate anion displaces the activated hydroxyl group (now an oxyphosphonium salt, a superb leaving group) of the alcohol in an Sₙ2 fashion.
-
Key Advantage: A significant feature of the Mitsunobu reaction is the complete inversion of stereochemistry at the alcohol's chiral center, making it highly valuable in stereospecific synthesis.
-
Drawbacks: The primary drawback is its poor atom economy. The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazide derivative as byproducts, which must be removed during purification.
Protocol 2.2: General Procedure for Mitsunobu N-Alkylation
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the benzenesulfonamide (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (1.2 eq.) in an anhydrous solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add the azodicarboxylate (DEAD or DIAD, 1.2 eq.) dropwise to the stirred solution. Caution: Azodicarboxylates are potentially explosive and should be handled with care.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The byproducts (triphenylphosphine oxide and the dihydrazide) can often be partially removed by precipitation from a nonpolar solvent (e.g., diethyl ether) or by chromatography.
-
Purification: Purify the crude residue by flash column chromatography to isolate the desired N-alkylated sulfonamide.
Method 3: Catalytic Borrowing Hydrogen (BH) Alkylation
Borrowing Hydrogen (BH) catalysis represents a modern, highly atom-economical approach to N-alkylation.[15] This method also uses alcohols as the alkylating agent but employs a transition-metal catalyst (commonly based on Ru, Ir, or Mn) to facilitate the transformation.[16][17][18]
Causality Behind Experimental Choices:
-
Mechanism: The catalytic cycle is a multi-step process:
-
The metal catalyst oxidizes the alcohol to an aldehyde by "borrowing" two hydrogen atoms, forming a metal-hydride species.
-
The aldehyde condenses with the sulfonamide to form an N-sulfonylimine intermediate, releasing a molecule of water.
-
The metal-hydride species then reduces the imine intermediate, "returning" the borrowed hydrogen atoms to form the final N-alkylated product and regenerating the active catalyst.
-
-
Key Advantage: This method is exceptionally "green" as the only byproduct is water. It avoids the use of stoichiometric activating agents or leaving groups.[17]
-
Catalyst & Conditions: The reaction typically requires heating (100-150 °C) and a catalytic amount of a base (e.g., K₂CO₃) to facilitate the process. The choice of catalyst is crucial for efficiency and substrate scope.[17][19]
Diagram: Catalytic Cycle for Borrowing Hydrogen N-Alkylation
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Application Note: Rapid and Efficient Synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide via Microwave Irradiation
Abstract
This application note provides a comprehensive guide for the microwave-assisted synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, a molecule of interest in medicinal chemistry and drug discovery programs. We will move beyond a simple recitation of steps to explain the underlying scientific principles, ensuring both reproducibility and a deeper understanding of the process. This guide is tailored for researchers, scientists, and professionals in drug development, offering a robust and efficient protocol that leverages the advantages of microwave-assisted organic synthesis (MAOS).
Introduction: The Significance of Sulfonamides and the Advent of Microwave Chemistry
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties[1][2][3]. The N-substituted sulfonamides, in particular, are crucial scaffolds in the design of targeted therapies[4][5]. The classical synthesis of these compounds often involves the reaction of a sulfonyl chloride with a primary or secondary amine, a method that can be time-consuming and may require harsh reaction conditions[3][6].
The advent of microwave-assisted organic synthesis (MAOS) has revolutionized synthetic chemistry by offering a green and efficient alternative to conventional heating methods[7][8][9]. Microwave irradiation directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, along with improved yields and purer products[8][10][11][12]. This rapid and uniform heating is a consequence of the interaction of microwaves with polar molecules in the reaction mixture through mechanisms of dipolar polarization and ionic conduction[7][8][13].
This application note details a validated protocol for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide, demonstrating the practical application and benefits of MAOS in the rapid generation of medicinally relevant scaffolds.
The Science Behind the Synthesis: Reaction Mechanism
The synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide from benzenesulfonyl chloride and 3,4-dichlorobenzylamine proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom[6]. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. A base is typically added to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.
Figure 2: Step-by-step experimental workflow for the synthesis.
Detailed Synthesis Protocol
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3,4-dichlorobenzylamine (176 mg, 1.0 mmol).
-
Solvent and Base Addition: Dissolve the amine in dichloromethane (DCM, 4 mL) and then add triethylamine (0.21 mL, 1.5 mmol).
-
Addition of Sulfonyl Chloride: To the stirred solution, add benzenesulfonyl chloride (0.13 mL, 1.0 mmol) dropwise.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 10 minutes with an initial microwave power of 100 W.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Transfer the reaction mixture to a separatory funnel and dilute with DCM (20 mL).
-
Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The crude product is often of high purity. If further purification is required, recrystallization from ethanol/water or column chromatography on silica gel can be employed.
Data and Expected Results
The microwave-assisted protocol typically affords the desired product in high yield and purity within a short reaction time.
| Parameter | Value |
| Reaction Time | 10 minutes |
| Temperature | 100 °C |
| Microwave Power (initial) | 100 W |
| Expected Yield | >90% |
| Appearance | White to off-white solid |
Characterization Data
The structure of the synthesized N-(3,4-dichlorobenzyl)benzenesulfonamide can be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ 7.85-7.83 (m, 2H), 7.58-7.54 (m, 1H), 7.49-7.45 (m, 2H), 7.30 (d, J = 8.2 Hz, 1H), 7.23 (d, J = 2.0 Hz, 1H), 6.98 (dd, J = 8.2, 2.0 Hz, 1H), 5.25 (t, J = 6.0 Hz, 1H, NH), 4.16 (d, J = 6.0 Hz, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 139.5, 137.8, 133.1, 132.8, 131.2, 130.6, 129.8, 129.1, 128.0, 127.1, 46.5.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₃H₁₁Cl₂NO₂S [M+H]⁺: 316.0, found: 316.1.
Troubleshooting and Key Considerations
-
Low Yield: Ensure all reagents are pure and anhydrous. The triethylamine should be freshly distilled. Confirm the microwave reactor is functioning correctly and reaching the set temperature.
-
Incomplete Reaction: Increase the reaction time in increments of 5 minutes or slightly increase the temperature.
-
Side Products: The formation of di-sulfonated amine is a potential side reaction, though less likely under these controlled conditions. Maintaining the stoichiometry is important.
Conclusion
This application note presents a rapid, efficient, and high-yielding protocol for the synthesis of N-(3,4-dichlorobenzyl)benzenesulfonamide using microwave irradiation. The described method significantly reduces reaction time compared to conventional heating, aligning with the principles of green chemistry by minimizing energy consumption. The detailed protocol and mechanistic insights provide a solid foundation for researchers to synthesize this and other N-substituted sulfonamides for applications in drug discovery and medicinal chemistry.
References
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. [Link]
-
PMC. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. [Link]
-
SciSpace. (n.d.). Microwave Assisted Synthesis of Organic Compounds and Nanomaterials. [Link]
-
ResearchGate. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids | Request PDF. [Link]
-
Taylor & Francis Online. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. [Link]
-
Royal Society of Chemistry. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [CpIr(biimH2)(H2O)][OTf]2*. [Link]
-
International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. [Link]
-
BEPLS. (n.d.). Microwave Synthesis of N-Alkyl Aromatic Amines from p – Toluene Sulphonamide in Presence of Phase Transfer Catalyst. [Link]
-
Scribd. (n.d.). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly From Sulfonic Acids. [Link]
-
BS Publications. (n.d.). PART - 1 INTRODUCTION. [Link]
-
Ingenta Connect. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. [Link]
-
Scientific Research Publishing. (n.d.). Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development of New Methods of Synthesis by Microwave Irradiation. [Link]
-
PMC. (n.d.). Microwave-assisted synthesis and bioevaluation of new sulfonamides. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Organic Chemistry Portal. (2005). Microwave Chemistry: Unsymmetric Sulfonamides, Pd-Catalyzed Amination, Suzuki-Couplings with Organotrifluoroborates, 1-Alkyl-4-Imidazolecarboxylates. [Link]
-
Egyptian Journal of Chemistry. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]
-
Organic Chemistry Portal. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. [Link]
-
PMC. (n.d.). N-(3,4-Dichlorophenyl)-4-methylbenzenesulfonamide. [Link]
-
ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. [Link]
-
Advanced Journal of Chemistry B. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]
-
MDPI. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. [Link]
-
PMC. (n.d.). 2,4-Dimethyl-N-(3,4-dichlorophenyl)benzenesulfonamide. [Link]
-
Sussex Drug Discovery Centre. (2015). Aryl Sulfonamides made easy. [Link]
-
PubMed. (2016). N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. [Link]
-
PMC. (n.d.). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. [Link]
-
Longdom Publishing. (n.d.). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
PMC. (n.d.). 2,4-Dichloro-N-(3,4-dichlorophenyl)benzenesulfonamide. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
The Royal Society of Chemistry. (n.d.). Synthesis and identification of heteroaromatic N-benzyl sulfonamides as potential anticancer agents. [Link]
- Google Patents. (n.d.). CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.
-
International Journal of Chemical Science. (2021). Microwave assisted organic synthesis (MAOS). [Link]
-
International Journal of Trend in Scientific Research and Development. (n.d.). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. [Link]
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Application Note: Strategic Solvent Selection for Sulfonamide Coupling
Executive Summary
The sulfonamide linkage (
This guide provides a validated framework for transitioning to sustainable, high-performance solvent systems. We focus on 2-Methyltetrahydrofuran (2-MeTHF) as a superior organic alternative and Aqueous Biphasic Systems (Schotten-Baumann) for high-throughput efficiency.
Scientific Foundation: The Chemoselectivity Challenge
To select the correct solvent, one must understand the competing kinetics at the sulfur center. The reaction proceeds via a nucleophilic substitution (
The Competitive Landscape
The sulfonyl chloride electrophile (
-
Pathway A (Desired): Amine attack
Tetrahedral intermediate Loss of HCl Sulfonamide . -
Pathway B (Undesired): Water/Alcohol attack
Hydrolysis Sulfonic Acid .
Key Insight: In monophasic aqueous organic mixtures (e.g., THF/Water), hydrolysis often competes significantly with amination. In biphasic systems , the sulfonyl chloride remains protected in the organic phase, reacting only at the interface or when the amine partitions into the organic layer, significantly suppressing hydrolysis.
Mechanism Visualization
Figure 1: Kinetic competition in sulfonamide synthesis. Solvent choice determines the dominance of the green pathway over the red dashed pathway.
Solvent Selection Framework
The industry is shifting away from ICH Class 1 and 2 solvents (DCM, DMF) toward Class 3 "Green" alternatives.
Comparative Solvent Data
The following table contrasts traditional choices with recommended modern alternatives.
| Solvent | Class | Boiling Point (°C) | Green Score (CHEM21) | Key Advantage | Key Disadvantage |
| Dichloromethane (DCM) | Toxic | 40 | Hazardous | High solubility, easy evap. | Neurotoxic, strictly regulated. |
| DMF | Toxic | 153 | Hazardous | Dissolves everything. | High BP, difficult workup, hepatotoxic. |
| 2-MeTHF | Recommended | 80 | Green | Biogenic, separates from water. | Peroxide formation (requires stabilizers). |
| Ethyl Acetate (EtOAc) | Recommended | 77 | Green | Cheap, low toxicity. | Can react with strong amines (aminolysis). |
| Water (Biphasic) | Recommended | 100 | Green | Zero organic waste, salt removal. | Poor solubility for lipophilic reactants. |
| 4-Formylmorpholine (4FM) | Usable | 240 | Problematic | Green alternative to DMF. | Very high BP, difficult removal. |
Decision Matrix
Use this workflow to select the optimal solvent for your specific substrate.
Figure 2: Solvent selection decision tree based on substrate physicochemical properties.
Detailed Experimental Protocols
Protocol A: The Modern Green Standard (2-MeTHF)
Application: General purpose synthesis for lipophilic substrates. Replaces DCM. Why 2-MeTHF? derived from corncobs/bagasse, it has a higher boiling point than THF (allowing higher reaction temps) and is immiscible with water, simplifying workup.
Materials:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine (1.1 equiv)[1]
-
Base: Triethylamine (TEA) or DIPEA (1.5 equiv)
-
Solvent: 2-MeTHF (Anhydrous)
Procedure:
-
Charge: In a reaction vessel, dissolve the Amine (1.1 eq) and Base (1.5 eq) in 2-MeTHF (5–10 volumes).
-
Cool: Cool the mixture to 0°C. Note: Sulfonylation is exothermic.
-
Addition: Add Sulfonyl Chloride (1.0 eq) dropwise (either neat or dissolved in minimal 2-MeTHF). Maintain internal temperature <10°C.
-
Reaction: Warm to Room Temperature (RT) and stir. Monitor by TLC/LCMS (typically complete in 1–4 hours).
-
Workup (Self-Validating Step):
-
Add Water (5 volumes) directly to the reaction vessel.
-
Stir vigorously for 5 minutes.
-
Stop stirring. 2-MeTHF will cleanly separate as the upper layer (unlike DCM which is the lower layer).
-
Drain the aqueous lower layer (contains HCl salts).
-
-
Wash: Wash the organic layer with 1M HCl (to remove unreacted amine) and Brine.
-
Isolation: Dry over
, filter, and concentrate.
Protocol B: Aqueous Biphasic (Schotten-Baumann)
Application: High-throughput synthesis, scale-up, and water-tolerant amines. Why Biphasic? The inorganic base stays in the water; the product stays in the organic phase. The reaction happens at the interface.
Materials:
-
Sulfonyl Chloride (1.0 equiv)
-
Amine (1.0 equiv)
-
Base:
(2.0 equiv) or NaOH (10% solution) -
Solvent System: Water : EtOAc (1:1) or Water : 2-MeTHF (1:1)
Procedure:
-
Aqueous Phase: Dissolve Amine and
in Water (5 volumes). -
Organic Phase: Dissolve Sulfonyl Chloride in EtOAc or 2-MeTHF (5 volumes).
-
Mixing: Add the Organic phase to the Aqueous phase.
-
Agitation: Stir vigorously . Critical: The reaction rate is diffusion-controlled. High shear mixing is required to maximize interfacial surface area.
-
Monitoring: Monitor pH. As HCl is generated, pH will drop. If using NaOH, maintain pH >9 via automated addition or manual checks.
-
Separation: Stop stirring. Phases separate immediately.
-
Isolation: Wash organic layer with water, dry, and concentrate.
Protocol C: Difficult Substrates (Polar Aprotic Replacement)
Application: Weak nucleophiles (anilines) or highly polar substrates that precipitate in EtOAc/2-MeTHF. The "Green" Fix: Instead of DMF, use 4-Formylmorpholine (4FM) or minimal volumes of NMP/DMF followed by a crash-out precipitation.
Procedure:
-
Dissolve limiting reagent in minimum volume of 4FM.
-
Add catalyst (e.g., DMAP, 10 mol%) if the amine is non-nucleophilic.
-
Heat to 60°C if necessary (4FM is stable).
-
Workup: Do NOT attempt to evaporate 4FM (BP 240°C).
-
Pour reaction mixture into rapidly stirring Water (10 volumes).
-
The Sulfonamide product should precipitate out.
-
Filter and wash the cake with water.[6]
-
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield (Hydrolysis) | Wet solvent or slow addition. | Ensure anhydrous 2-MeTHF. Increase amine concentration to outcompete water. |
| Emulsion during workup | Surfactant-like product or similar densities. | If using EtOAc/Water, add Brine to increase aqueous density. Filter through Celite if solids are present. |
| Incomplete Reaction | HCl buildup protonating the amine. | Ensure >1.2 equiv of Base is used. For Schotten-Baumann, ensure pH stays >9.[7] |
| Impurity: Sulfonate Ester | Alcohol present in system.[3][8] | Avoid alcohol co-solvents (MeOH/EtOH) unless amine is vastly more nucleophilic. |
References
-
Prat, D., et al. (2016).[9] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[9]
-
Pfizer Inc. (2008). "Pfizer Solvent Selection Guide."[8][10][11] Green Chemistry, 10, 31-36.[8]
-
Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7.
-
Henderson, R. K., et al. (2011). "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 13, 854-862.
-
MacMillan, D. S., et al. (2013). "Replacement of Dichloromethane in Chromatographic Purification: A Guide to Good Practice." Green Chemistry, 14, 3020.[8]
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Application Note: Optimized In Vitro Cytotoxicity Profiling of Sulfonamide Derivatives
Executive Summary
Sulfonamide derivatives (sulfonamides) represent a privileged scaffold in medicinal chemistry, exhibiting diverse anticancer mechanisms ranging from carbonic anhydrase (CA) inhibition to tubulin destabilization and cell cycle arrest.[1] However, their physicochemical properties—specifically poor aqueous solubility and pH-dependent ionization—pose unique challenges in in vitro assays.
This guide moves beyond generic protocols to provide a validated framework for assessing sulfonamide cytotoxicity.[2] We prioritize the Sulforhodamine B (SRB) assay as the primary readout to avoid metabolic artifacts common with tetrazolium-based assays (MTT/MTS) when testing mitochondrial-targeting agents.
Pre-Assay Critical Considerations
The Solubility Paradox (DMSO Management)
Sulfonamides are often lipophilic and require Dimethyl Sulfoxide (DMSO) for solubilization. However, they are prone to "crashing out" (precipitating) when diluted into aqueous cell culture media, which causes false negatives (compound not reaching cells) or false positives (crystals causing physical stress).
-
The "Crash" Check: Before adding to cells, dilute your highest concentration working solution (e.g., 100 µM) into culture media in a clear tube. Incubate at 37°C for 30 minutes. Inspect for turbidity or crystals under a microscope.[3]
-
DMSO Tolerance: Maintain final DMSO concentration
. -
Vehicle Control: You must include a "Vehicle Only" control containing the exact % of DMSO used in the highest drug treatment well.
Metabolic Interference (MTT vs. SRB)
Many sulfonamides act by inhibiting Carbonic Anhydrases (CAIX/XII) or disrupting mitochondrial respiration.
-
The Risk: MTT/MTS assays rely on mitochondrial dehydrogenase activity. A sulfonamide might suppress mitochondrial function without killing the cell immediately, leading to an underestimation of viability (false toxicity).
-
The Solution: Use the SRB Assay (measures total cellular protein) as the gold standard for IC50 determination. Use MTT only as a secondary readout for metabolic stress.
Visualizing the Screening Workflow
The following decision matrix outlines the logical flow for selecting and validating the appropriate assay for sulfonamide derivatives.
Caption: Decision matrix for sulfonamide cytotoxicity profiling, prioritizing solubility checks and orthogonal assay validation.
Protocol A: The Gold Standard – Sulforhodamine B (SRB) Assay
Purpose: Quantifies cell density via total cellular protein. Independent of metabolic state. Best For: Sulfonamides, CA inhibitors, and potential cytostatic agents.[1][4]
Materials
-
Fixative: 50% (w/v) Trichloroacetic acid (TCA) in dH2O. Store at 4°C.
-
Stain: 0.4% (w/v) Sulforhodamine B dissolved in 1% acetic acid.
-
Wash Solution: 1% Acetic acid.
-
Solubilizer: 10 mM Tris base solution (pH 10.5).
Step-by-Step Methodology
-
Seeding: Seed tumor cells (e.g., MCF-7, HCT-116) in 96-well plates (3,000–5,000 cells/well) in 100 µL media. Incubate 24h for attachment.
-
Treatment: Add 100 µL of 2X concentrated sulfonamide solutions.
-
Note: Include a "Time Zero" (Tz) plate fixed at the time of drug addition to calculate net growth inhibition.
-
-
Incubation: Incubate for 48–72 hours.
-
Fixation (Critical Step):
-
Gently layer 50 µL of cold 50% TCA on top of the media in each well (Final TCA ~10%).
-
Incubate at 4°C for 1 hour . (Do not shake; this fixes cells to the bottom).
-
-
Washing: Wash plates 5x with tap water to remove TCA and media. Air dry until no moisture remains.
-
Staining: Add 100 µL of 0.4% SRB solution. Incubate 15–30 min at room temperature.
-
Destaining: Wash 5x with 1% acetic acid to remove unbound dye. Air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 10 min.
-
Measurement: Read Absorbance at 510 nm .
Protocol B: Metabolic Viability – MTT Assay
Purpose: Assessing metabolic impact.[2][5] Caveat: Use this to detect if your sulfonamide specifically targets mitochondria.
Step-by-Step Methodology
-
Seeding & Treatment: Same as SRB.
-
MTT Addition: At the end of treatment, add MTT reagent (final concentration 0.5 mg/mL).
-
Incubation: Incubate for 3–4 hours at 37°C. Observe for purple formazan crystals.
-
Solubilization: Remove media carefully (or use SDS-HCl method if cells are loosely adherent). Dissolve crystals in 150 µL DMSO .
-
Measurement: Read Absorbance at 570 nm (Reference: 630 nm).
Mechanistic Insight: Sulfonamide Pathways
Understanding how the sulfonamide kills the cell is crucial for interpreting the assay.
Caption: Common mechanistic pathways for anticancer sulfonamides leading to apoptosis.
Data Analysis & Interpretation
Quantitative Output
Organize your data to compare potency (IC50) and efficacy (Max Inhibition).
| Compound ID | Assay Type | Cell Line | IC50 (µM) | R² (Fit) | Notes |
| Sulf-A | SRB | MCF-7 | 5.2 ± 0.4 | 0.98 | Cytostatic profile |
| Sulf-A | MTT | MCF-7 | 8.1 ± 0.6 | 0.95 | Lower sensitivity vs SRB |
| Sulf-B | SRB | HCT-116 | >100 | N/A | Inactive |
| Doxorubicin (Ctrl) | SRB | MCF-7 | 0.4 ± 0.05 | 0.99 | Positive Control |
Calculating % Growth
Using the NCI formula (for SRB):
-
Ti: Absorbance at time of drug addition (Time Zero).
-
Tf: Absorbance at end of incubation (Treated).
-
C: Absorbance of Control (Untreated).
References
-
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols, 1(3), 1112–1116. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55–63.[1][11] Link
-
Keepers, Y. P., et al. (1991). Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing. European Journal of Cancer, 27(7), 897–900.[11][12] Link
-
Ghasemi, F., et al. (2021). Assessment of the Cytotoxic Effects of Dimethyl Sulfoxide (DMSO) on MCF-7 and HeLa Cell Line.[13] ResearchGate.[13] Link
Sources
- 1. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 4. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonamides and sulfonylated derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experime ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06412G [pubs.rsc.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. mdpi.com [mdpi.com]
- 10. portal.fis.tum.de [portal.fis.tum.de]
- 11. scispace.com [scispace.com]
- 12. Comparison of the sulforhodamine B protein and tetrazolium (MTT) assays for in vitro chemosensitivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: Antimicrobial Susceptibility Testing of N-(3,4-dichlorobenzyl)benzenesulfonamide
Introduction: Context and Rationale
The rise of antimicrobial resistance (AMR) presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Sulfonamides were among the first classes of synthetic antimicrobial agents to be used systemically and remain a cornerstone for the development of new therapeutic candidates.[1][2] Their mechanism of action, structural versatility, and established synthetic pathways make them an attractive scaffold for medicinal chemistry exploration.[3][4]
This document provides a comprehensive guide for the antimicrobial susceptibility testing (AST) of N-(3,4-dichlorobenzyl)benzenesulfonamide , a novel compound featuring the classic benzenesulfonamide core. The presence of the dichlorobenzyl moiety is a key structural feature that may influence its biological activity.[5] These protocols are designed for researchers, scientists, and drug development professionals, providing field-proven methodologies grounded in international standards to ensure data integrity and reproducibility. We will detail the core principles, quality control systems, and step-by-step protocols for two gold-standard AST methods: Broth Microdilution and Kirby-Bauer Disk Diffusion.
Scientific Background: The Rationale for Testing
2.1 The Sulfonamide Mechanism of Action
Benzenesulfonamide and its derivatives are classic examples of competitive antagonists.[6] In many bacterial species, folic acid is an essential vitamin required for the synthesis of nucleic acids and certain amino acids.[7] Unlike humans, who obtain folate from their diet, bacteria must synthesize it de novo. The key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the conversion of para-aminobenzoic acid (PABA) into dihydropteroic acid.[1][8]
Due to their structural similarity to PABA, sulfonamides competitively inhibit DHPS, blocking the folic acid synthesis pathway.[6] This disruption halts DNA replication and protein synthesis, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[1][9] This well-understood mechanism provides a strong rationale for investigating novel sulfonamide derivatives like N-(3,4-dichlorobenzyl)benzenesulfonamide for antimicrobial activity.
Figure 1: Mechanism of action of sulfonamide antibiotics.
Core Principles of Antimicrobial Susceptibility Testing (AST)
AST is performed to determine the in-vitro effectiveness of an antimicrobial agent against a specific microorganism. The primary goal is to determine the Minimum Inhibitory Concentration (MIC) , defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism after overnight incubation.[10][11] This value is critical for evaluating the potency of a new compound and guiding further development.
The methodologies described herein are based on the globally recognized standards developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) .[12][13] Adherence to these standards is paramount for generating reliable and comparable data.
Quality Control: The Foundation of Trustworthy Data
A robust quality control (QC) program is non-negotiable for any AST workflow. It validates the performance of media, reagents, and the operator, ensuring that results are accurate and reproducible.[14][15] This is achieved by routinely testing standard, well-characterized reference strains with known susceptibility profiles.
Key QC Strains: Reference strains, such as those from the American Type Culture Collection (ATCC) or the National Collection of Type Cultures (NCTC), must be used.[16][17]
| Strain Name | ATCC Number | Gram Stain | Relevance |
| Escherichia coli | ATCC® 25922™ | Negative | Representative of Enterobacterales |
| Staphylococcus aureus | ATCC® 29213™ | Positive | Representative of Gram-positive cocci |
| Pseudomonas aeruginosa | ATCC® 27853™ | Negative | Representative of non-fermenting Gram-negative bacilli |
| Enterococcus faecalis | ATCC® 29212™ | Positive | Used for media quality control (thymidine levels)[15] |
System Validation: Before testing N-(3,4-dichlorobenzyl)benzenesulfonamide, the system should be validated by testing a known antibiotic (e.g., Ciprofloxacin or Sulfamethoxazole) against the QC strains. The resulting MIC or zone diameter must fall within the acceptable ranges published by CLSI or EUCAST.[18][19]
Detailed Experimental Protocols
5.1 Preliminary Steps (Common to All Methods)
-
Compound Preparation and Handling:
-
Solvent Selection: N-(3,4-dichlorobenzyl)benzenesulfonamide is predicted to have low water solubility. Dimethyl sulfoxide (DMSO) is the recommended solvent. Prepare a high-concentration stock solution (e.g., 10 mg/mL or ~31.6 mM) in 100% DMSO.
-
Causality: DMSO is used because it can solubilize a wide range of organic compounds and is miscible with aqueous culture media. However, the final concentration of DMSO in the test wells should not exceed 1% (v/v) to avoid any intrinsic antimicrobial or growth-inhibiting effects.
-
-
Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) for dilution methods and Mueller-Hinton Agar (MHA) for diffusion methods.[20]
-
Causality: MHA and CAMHB are the standardized media for routine AST because they have good batch-to-batch reproducibility, are low in sulfonamide antagonists (thymidine and PABA), and support the satisfactory growth of most common non-fastidious pathogens.[15] The cation concentration (Mg²⁺ and Ca²⁺) is adjusted as it can significantly affect the activity of certain antibiotics.
-
-
Inoculum Preparation (0.5 McFarland Standard):
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard. This can be done visually or with a nephelometer. A 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.[21][22]
-
Causality: Standardizing the inoculum density is one of the most critical steps in AST. An inoculum that is too light may lead to falsely susceptible results, while an inoculum that is too heavy may yield falsely resistant results.
-
5.2 Protocol 1: Broth Microdilution for MIC Determination
This method determines the MIC by challenging a standardized bacterial inoculum with serial twofold dilutions of the compound in a 96-well microtiter plate.[10][23]
Figure 2: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Plate Preparation: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate for each organism to be tested.
-
Compound Dilution: In well 1, add 100 µL of the compound solution (prepared in CAMHB at twice the highest desired final concentration). Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard the final 50 µL from well 10. Wells 1-10 now contain 50 µL of serially diluted compound.
-
Controls:
-
Growth Control (Well 11): Add 50 µL of CAMHB. This well will receive the inoculum but no drug.
-
Sterility Control (Well 12): Add 100 µL of CAMHB. This well receives no drug and no inoculum.
-
-
Final Inoculum Preparation: Dilute the 0.5 McFarland suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation. A typical dilution is 1:100, but this should be optimized.
-
Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12. The final volume in wells 1-11 is now 100 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[22]
-
Reading the MIC: After incubation, check the sterility control (well 12) for any growth (it should be clear) and the growth control (well 11) for adequate turbidity. The MIC is the lowest concentration of N-(3,4-dichlorobenzyl)benzenesulfonamide at which there is no visible growth (i.e., the first clear well).[21][24]
5.3 Protocol 2: Kirby-Bauer Disk Diffusion Method
This qualitative or semi-quantitative method involves placing paper disks impregnated with a known amount of the compound onto an agar plate swabbed with the test organism.[25][26] The drug diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear "zone of inhibition."
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SYNTHESIS AND BIOLOGICAL EVALUATION OF SULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel benzenesulfonamide incorporated thiazole-triazole hybrids as antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-benzyl-3,4-dichlorobenzenesulfonamide | Benchchem [benchchem.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpac.org.nz [bpac.org.nz]
- 8. Sulfonamides Mechanisms - Antibiotics - Microbiology - Picmonic for Medicine [picmonic.com]
- 9. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 10. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 13. EUCAST: EUCAST - Home [eucast.org]
- 14. journals.asm.org [journals.asm.org]
- 15. iacld.com [iacld.com]
- 16. Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bsac.org.uk [bsac.org.uk]
- 18. nih.org.pk [nih.org.pk]
- 19. szu.gov.cz [szu.gov.cz]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria [jove.com]
- 23. microbeonline.com [microbeonline.com]
- 24. protocols.io [protocols.io]
- 25. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]
- 26. Disk diffusion test – REVIVE [revive.gardp.org]
Troubleshooting & Optimization
Troubleshooting low solubility of N-(3,4-dichlorobenzyl)benzenesulfonamide in water
Ticket Subject: Troubleshooting low solubility of N-(3,4-dichlorobenzyl)benzenesulfonamide in water Assigned Specialist: Senior Application Scientist, Formulation Chemistry Status: Open
Executive Summary
You are likely encountering precipitation when diluting N-(3,4-dichlorobenzyl)benzenesulfonamide (henceforth Compound X ) from an organic stock into aqueous media. This is a predictable physicochemical event driven by the 3,4-dichlorobenzyl moiety , which imparts significant lipophilicity (LogP > 3.5), competing against the weak acidity of the sulfonamide group (pKa ~10.5).
This guide provides a root-cause analysis and three tiered protocols to resolve insolubility, moving from standard cosolvents to advanced molecular encapsulation.
Part 1: The Physicochemical Root Cause
To solve the problem, you must understand the molecule's resistance to water.
| Property | Value (Approx) | Implication for Solubility |
| Lipophilicity (LogP) | ~3.7 - 4.0 | High. The dichlorobenzyl group is highly hydrophobic. The molecule prefers oil/lipids over water. |
| Acidity (pKa) | ~10.5 | Weak Acid. The sulfonamide nitrogen (-SO₂NH -) can be deprotonated, but only at high pH (> pH 11.5). |
| H-Bonding | Donor: 1, Acceptor: 3 | Low. Limited capacity to interact with water molecules. |
| Molecular Weight | 316.2 g/mol | Moderate, but the rigid aromatic rings encourage crystal lattice packing (high melting point), resisting dissolution. |
The Diagnosis: At physiological pH (7.4), Compound X is unionized (neutral). Without a charge to interact with water, the hydrophobic effect dominates, causing the compound to aggregate and precipitate immediately upon dilution from DMSO.
Part 2: Decision Matrix & Workflow
Before choosing a protocol, determine your experimental constraints using the decision tree below.
Part 3: Troubleshooting Protocols
Protocol A: The "Golden" Stock Solution (Standard)
Best for: Routine screening where <1% DMSO is acceptable.[1]
The Error: Most users add DMSO stock directly to the cell media. This creates a local region of high water concentration, causing "shock precipitation" that never re-dissolves.
The Fix: Intermediate Dilution Step.
-
Primary Stock: Dissolve Compound X in 100% anhydrous DMSO to 10 mM .
-
Tip: Sonicate for 5 mins. If particles persist, warm to 37°C.
-
-
Intermediate Stock (10x): Dilute the Primary Stock into a compatible intermediate solvent (e.g., PEG400 or Ethanol) before hitting the water.
-
Example: Mix 10 µL of 10 mM Stock + 90 µL PEG400.
-
-
Final Dosing: Add this intermediate mix to your aqueous buffer.
-
Result: The PEG400 acts as a bridge, reducing the dielectric shock.
-
Protocol B: The pH Swing (Chemical Assays Only)
Best for: Analytical standards or chemical synthesis where high pH is tolerated.
Since the pKa is ~10.5, you need a pH of roughly 12.5 to achieve full solubility via ionization (forming the sodium salt).
-
Suspend Compound X in water (it will be cloudy).
-
Add 1M NaOH dropwise with stirring.
-
Monitor turbidity. The solution should clear as the sulfonamide deprotonates (
). -
Warning: Do not use this for cell culture; the drastic pH change will kill cells before the compound acts.
Protocol C: Molecular Encapsulation (High Sensitivity)
Best for: Animal studies or sensitive cell lines (primary neurons, stem cells).
This is the most robust solution. Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2] The hydrophobic dichlorobenzyl tail fits inside the cyclodextrin cavity, shielding it from water while the outer shell remains soluble.
Step-by-Step Formulation:
-
Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in PBS or water. Stir until clear.
-
Compound Addition: Add Compound X powder directly to the vehicle (or evaporate a small volume of acetone stock onto the vial walls).
-
Equilibration: Shake/Vortex vigorously for 4 hours at room temperature.
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Validation: Measure concentration via HPLC/UV.
Part 4: Kinetic Solubility vs. Thermodynamic Solubility
Why your compound precipitates after 2 hours.
Researchers often confuse getting it in (Kinetic) with keeping it in (Thermodynamic).
Technical Insight: The "dichlorobenzyl" group has a high lattice energy. Once nucleation starts (micro-crystals form), the precipitation cascade is rapid.
-
Action: Perform your biological assay immediately after dilution. Do not store diluted aqueous plates overnight.
Part 5: Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol instead of DMSO? A: Yes, but Ethanol is more volatile and often less effective for rigid sulfonamides. If you use Ethanol, keep the final concentration < 0.5% for cell assays. DMSO is generally preferred for this class of compounds due to better dipole interaction with the sulfonyl group.
Q2: The solution turns cloudy when I add it to the media, but clears up after mixing. Is this okay? A: No. That momentary cloudiness was a precipitation event. Even if it looks clear to the naked eye, you likely generated micro-crystals. This means the effective concentration of dissolved drug is unknown. Switch to Protocol C (Cyclodextrin) .
Q3: Why is the pKa so high (10.5)? I thought sulfonamides were acidic.
A: N-phenyl sulfonamides (like sulfamethoxazole) are more acidic (pKa ~6-7) because the nitrogen is conjugated to a phenyl ring. In N-(3,4-dichlorobenzyl)benzenesulfonamide , the nitrogen is attached to a benzyl carbon (
Q4: Can I warm the media to dissolve it? A: Warming to 37°C helps kinetic solubility, but be careful. If the compound relies on supersaturation, it might precipitate as soon as the plate cools down during handling. Always validate solubility at the lowest temperature the assay will experience.
References
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Context: Authoritative source on using HP-β-CD for lipophilic drugs.
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. Link
- Context: The standard text for understanding LogP and solubility rel
-
Perlovich, G. L., et al. (2013). Sulfonamides: Thermochemical and solubility aspects. Journal of Chemical Thermodynamics. Link
- Context: Provides thermodynamic data on sulfonamide crystal l
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. Link
-
Context: Foundational paper explaining the impact of lipophilicity (LogP) on aqueous solubility.[3]
-
Sources
Technical Support Center: Purification Strategies for Oily Sulfonamide Intermediates
Welcome to the technical support center for the purification of oily sulfonamide intermediates. This guide is designed for researchers, scientists, and drug development professionals who encounter the common challenge of purifying sulfonamide intermediates that present as oils or recalcitrant solids. As a Senior Application Scientist, I understand that the transition from a successful reaction to a pure, crystalline product is often non-trivial. This resource synthesizes technical accuracy with field-proven insights to help you navigate these purification challenges effectively.
Introduction: The Challenge of Oily Sulfonamides
Sulfonamide intermediates are pivotal building blocks in medicinal chemistry. However, their purification is frequently complicated by their tendency to form oils or amorphous solids instead of well-defined crystals. This "oiling out" phenomenon can be attributed to several factors, including the presence of impurities that depress the melting point, the inherent low melting point of the compound, or the selection of an inappropriate solvent system for crystallization.[1][2][3] This guide provides a structured approach to troubleshooting these issues, offering both immediate remedies and long-term strategies for robust purification.
Troubleshooting Guide: From Oily Residue to Crystalline Solid
This section addresses specific problems you might encounter during the purification of your oily sulfonamide intermediate, presented in a question-and-answer format.
My product has "oiled out" during crystallization. What should I do?
"Oiling out" is a common issue where the compound separates from the solution as a liquid instead of a solid.[1][3] This often occurs when the solution's temperature is above the melting point of your compound or when high levels of impurities are present.[1][4]
Immediate Steps:
-
Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level.[1][5]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Insulating the flask with glass wool or a cloth can help.[5] Rapid cooling often favors oil formation.
-
Induce Crystallization: If crystals do not form upon slow cooling, try scratching the inside of the flask at the solution's surface with a glass rod or adding a seed crystal if available.[1][5]
Long-Term Strategy:
-
Solvent System Optimization: The chosen solvent may be too nonpolar.[1] Experiment with a more polar solvent or a binary solvent system (a "good" solvent for dissolution and a "poor" solvent to induce precipitation).[2][5] Common systems for sulfonamides include ethanol/water or acetone/hexane.
-
Preliminary Purification: If the crude product is highly impure, a preliminary purification step like flash chromatography may be necessary before attempting crystallization.[1]
I've tried multiple solvents, but my compound still oils out or won't crystallize. What are my alternatives?
When direct crystallization fails, other purification techniques can be employed.
Alternative Purification Strategies:
-
Flash Column Chromatography: This is a powerful technique for separating compounds based on their polarity.[6][7] For polar sulfonamides, Hydrophilic Interaction Liquid Chromatography (HILIC) can be particularly effective.[8][9]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases.[10] By adjusting the pH of the aqueous phase, the solubility of the sulfonamide can be modulated, allowing for its extraction from impurities.[11]
-
Trituration: This involves washing the oily product with a solvent in which the desired compound is insoluble, but the impurities are soluble. The goal is to "wash away" the impurities, often inducing the desired compound to solidify.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in sulfonamide synthesis and how can I remove them?
Common impurities can include unreacted starting materials (anilines, sulfonyl chlorides), by-products from side reactions, and residual solvents.[12][13]
-
Unreacted Amines: These can often be removed by an acidic wash during a liquid-liquid extraction.
-
Unreacted Sulfonyl Chlorides: These can be quenched with an aqueous base and then removed by extraction.
-
Polar Impurities: Flash chromatography, particularly with a polar stationary phase (like silica gel) and a non-polar mobile phase, is effective for separating less polar sulfonamides from more polar impurities.[6] For highly polar sulfonamides, reversed-phase or HILIC chromatography may be more suitable.[8][9]
Q2: How do I choose the right solvent system for flash chromatography of my sulfonamide intermediate?
The choice of solvent system depends on the polarity of your compound.
-
Thin Layer Chromatography (TLC) is Key: Before running a column, always perform TLC analysis to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for your desired compound.
-
Normal Phase Chromatography: A common starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[6][14] For more polar sulfonamides, a dichloromethane/methanol system can be used.[14]
-
Reversed-Phase Chromatography: This uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). This is often suitable for highly polar or water-soluble sulfonamides.
Q3: Can I use supercritical fluid chromatography (SFC) for purifying sulfonamide intermediates?
Yes, SFC can be a powerful tool for the purification of sulfonamides.[15][16] It often provides faster separations and uses less organic solvent compared to traditional HPLC. SFC with packed columns and a mobile phase of carbon dioxide with a modifier like methanol has been shown to be effective for separating sulfonamide mixtures.[16]
Experimental Protocols
Protocol 1: Troubleshooting Oiling Out with Solvent/Anti-Solvent Crystallization
This protocol is designed for situations where a single solvent crystallization leads to oiling out.
-
Dissolution: Dissolve the oily sulfonamide intermediate in a minimum amount of a "good" solvent (e.g., ethanol, acetone, or ethyl acetate) at room temperature.
-
Addition of Anti-Solvent: Slowly add a miscible "anti-solvent" (a solvent in which the compound is insoluble, e.g., water, hexane, or heptane) dropwise while vigorously stirring.[5]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[5]
-
Crystal Growth: Once turbidity appears, stop adding the anti-solvent and allow the flask to stand undisturbed for several hours to allow for crystal growth.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry thoroughly.
Protocol 2: Purification by Flash Column Chromatography (Normal Phase)
This protocol provides a general workflow for purifying an oily sulfonamide intermediate using normal phase flash chromatography.
-
TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexane and ethyl acetate.[14]
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the initial, less polar eluent.[7]
-
Sample Loading: Dissolve the oily sulfonamide in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the determined solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).[7]
-
Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
| Purification Technique | Advantages | Disadvantages | Best Suited For |
| Crystallization | High purity, scalable, cost-effective | Prone to "oiling out", requires a solid product | Compounds that are solid at room temperature and have good solubility differences at varying temperatures.[10][17] |
| Flash Chromatography | Versatile, applicable to oils and solids, good for complex mixtures | Can be time-consuming, requires solvent, may not be as scalable as crystallization | Oily products, mixtures with multiple components, and when crystallization fails.[6][7] |
| Liquid-Liquid Extraction | Good for initial cleanup, removes ionic impurities | Can form emulsions, may not provide high purity on its own | Removing acidic or basic impurities, initial workup of a reaction mixture.[11][18] |
| Supercritical Fluid Chromatography | Fast, uses less organic solvent, good for chiral separations | Requires specialized equipment | Thermally labile compounds, complex mixtures, and chiral sulfonamides.[15][16] |
Visualizations
Caption: A decision workflow for the purification of oily sulfonamide intermediates.
Caption: A guide for selecting the appropriate chromatography technique based on compound polarity.
References
- HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. (2019, August 14).
- Technical Support Center: Crystallinity of Sulfonamide Compounds. Benchchem.
- Very polar compound purification using aqueous normal-phase flash column chromatography. (2023, January 30). Biotage.
- Petroleum Chemistry Laboratory Recrystallizing process.
- Technical Support Center: Recrystallization of Sulfonamide Products. Benchchem.
- Semipreparative Separation and Fractionation of Sulfonamides via Supercritical Fluid Chromatography.
- Facile separation of sulfonamides from their degradates by liquid--liquid extraction.
- Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry.
- 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts.
- What is the best extraction method of sulfonamides group from honey samples? (2024, June 10).
- Oil Refining. (2019, July 23). AOCS.
- Recrystallization. Wired Chemist.
- Successful Flash Chromatography. King Group.
- Method for promoting crystallization of fats and oils. Google Patents.
- 8.8 Methods of Purification of Organic Compounds. NCERT 11 Chemistry.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025, August 6). ResearchGate.
- A method to crystallize substances that oil out. (2025, August 7). ResearchGate.
- Recrystallization. University of Richmond Blogs.
- Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. RSC Publishing.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19).
- Purification of Organic Compounds: from Crude Product to Purity. (2023, July 4). PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT.
- Methods of Purification of Organic Compounds. CK-12 Foundation.
- Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. (2024, October 29). RSC Publishing.
- A twin enrichment method based on dispersive liquid–liquid microextraction and field-amplified sample injection for the simultaneous determination of sulfonamides. Analyst (RSC Publishing).
- Recrystallization (help meeeeee). (2013, February 3). Reddit.
- Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25).
- How to recrystallize an oily compound after column chromatography ? (2022, September 8). ResearchGate.
- Purification of Organic Compounds- Purification Methods in Chemistry. Allen.
- The Purification of Organic Compound: Techniques and Applications. (2024, August 9). Reachem.
- 2.2.4.6F: Troubleshooting. (2022, August 16). Chemistry LibreTexts.
- Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. PMC.
- Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018, June 4). MDPI.
- Crystallization, Small Scale. (2021, September 24). YouTube.
- Emulsification liquid-liquid microextraction based on deep eutectic solvents: An extraction method for the determination of sulfonamides in water samples. ResearchGate.
- Sulfonamide-impurities. Pharmaffiliates.
- Yield, purity, and characteristic impurities of the sulfonamide.... ResearchGate.
- Purification of oily products in industrial chemistry. (2024, August 5). Reddit.
- Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. (2020, December 23). Research Journal of Pharmacy and Technology.
- Method for preparing high-purity sulfonamide compound, and.... Google Patents.
- Sulfonamide derivatives: Synthesis and applications. (2024, March 15). ResearchGate.
- Purification of sulfonic acids. Google Patents.
- Synthesis and Biological Activity of New Sulfonamide Derivatives. (2021, October 15). Impactfactor.
- Method for preparing high-purity sulfonamide compound, and intermediate.... Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 14. Chromatography [chem.rochester.edu]
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Validation & Comparative
1H NMR Interpretation Guide: N-(3,4-dichlorobenzyl)benzenesulfonamide
Topic: 1H NMR Interpretation of N-(3,4-dichlorobenzyl)benzenesulfonamide Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Relevance
In medicinal chemistry, the sulfonamide moiety is a privileged scaffold, serving as the core for antibiotics, carbonic anhydrase inhibitors, and anticancer agents. N-(3,4-dichlorobenzyl)benzenesulfonamide represents a critical intermediate where structural fidelity is paramount.
This guide moves beyond basic assignment. It compares the performance of solvent systems (DMSO-d₆ vs. CDCl₃) in resolving the critical sulfonamide (–SO₂NH–) linkage and distinguishes the specific 3,4-dichloro substitution pattern from its isomers (2,4- or 3,5-dichloro), a common challenge in electrophilic aromatic substitution quality control.
Why 1H NMR is the Gold Standard (vs. Alternatives)
| Feature | 1H NMR | Mass Spectrometry (MS) | FT-IR |
| Connectivity | High. Defines the position of Cl atoms (3,4 vs 2,4) via splitting patterns. | Low. Confirms molecular weight (MW 316.[1]19) but cannot easily distinguish positional isomers. | Low. Confirms functional groups (SO₂, NH) but not the carbon skeleton. |
| Quantification | High. Integral ratios verify the 1:1 stoichiometry of the two aromatic rings. | Medium. Ionization efficiency varies; requires calibration curves. | Low. Beer-Lambert law applies but is difficult for solid mixtures. |
| Labile Protons | High. Detects NH proton (solvent dependent), confirming the sulfonamide bond formation. | None. Labile protons are often lost or exchanged in ESI/EI. | Medium. N-H stretch is visible but often overlaps with O-H or C-H. |
Comparative Analysis: Solvent System Performance
The choice of solvent is the single most critical variable in the characterization of sulfonamides. The following data compares the spectral resolution in the two most common NMR solvents.
System A: DMSO-d₆ (Recommended)
-
Performance: Superior for structural confirmation.
-
Mechanism: DMSO is a strong hydrogen bond acceptor. It "locks" the acidic sulfonamide NH proton, slowing its exchange rate with residual water.
-
Result:
-
NH Signal: Appears as a sharp triplet (due to coupling with the adjacent benzylic CH₂) at δ ~8.0–8.5 ppm .
-
Benzylic CH₂: Appears as a doublet (coupling to NH).
-
Resolution: No overlap between the sulfonamide NH and aromatic protons.
-
System B: CDCl₃ (Alternative)
-
Performance: Inferior for full assignment; useful for solubility checks.
-
Mechanism: Weak interaction with the solute; rapid proton exchange with trace moisture.
-
Result:
-
NH Signal: Often appears as a broad singlet or is invisible (exchanged).
-
Benzylic CH₂: Appears as a singlet (coupling to NH is lost).
-
Risk: The NH signal may drift into the aromatic region (7.0–8.0 ppm), obscuring integration.
-
Detailed Spectral Interpretation (DMSO-d₆)
The Molecule
Structure: Ph-SO₂-NH-CH₂-(3,4-Cl₂-Ph)[1][2]
Predicted Chemical Shifts & Assignment Logic
| Region | Proton Type | δ (ppm) | Multiplicity | Integral | Interpretation Logic |
| Labile | NH (Sulfonamide) | 8.1 – 8.4 | Triplet ( | 1H | Deshielded by electron-withdrawing SO₂. Triplet indicates coupling to CH₂. |
| Aromatic (Ring A) | H-ortho (Sulfonyl) | 7.7 – 7.9 | Doublet | 2H | Deshielded by SO₂ (ortho effect). |
| Aromatic (Ring A) | H-meta/para | 7.5 – 7.7 | Multiplet | 3H | Slightly less deshielded than ortho protons. |
| Aromatic (Ring B) | H-5 (Dichlorophenyl) | 7.5 – 7.6 | Doublet ( | 1H | Ortho coupling to H-6. Located between two Cl atoms (shielding/deshielding balance). |
| Aromatic (Ring B) | H-2 (Dichlorophenyl) | 7.3 – 7.4 | Doublet ( | 1H | Meta coupling only (to H-6). Isolated by Cl and CH₂. |
| Aromatic (Ring B) | H-6 (Dichlorophenyl) | 7.2 – 7.3 | dd ( | 1H | Doublet of doublets: Ortho to H-5, Meta to H-2. |
| Aliphatic | CH₂ (Benzylic) | 4.0 – 4.2 | Doublet ( | 2H | Coupled to NH. If D₂O is added, this collapses to a Singlet . |
Critical QC Check: To confirm the 3,4-dichloro isomer (vs. 2,4-dichloro), look for the ABX pattern in Ring B.
3,4-dichloro: One doublet (
), one meta-doublet (), one dd. 2,4-dichloro: Would show a very different pattern with one proton significantly shielded or deshielded due to the ortho-Cl/CH₂ steric crowding.
Experimental Protocol: Synthesis & Characterization Workflow
This protocol ensures high purity for NMR analysis, minimizing artifacts from unreacted starting materials.
Step 1: Synthesis (Brief Context)
-
Reagents: Benzenesulfonyl chloride (1.0 eq) + 3,4-dichlorobenzylamine (1.0 eq) + Triethylamine (1.2 eq).
-
Solvent: Dichloromethane (DCM) or THF (0°C to RT).
-
Workup: Wash with 1N HCl (removes unreacted amine) and NaHCO₃ (removes unreacted sulfonyl chloride). Crucial for clean NMR.
Step 2: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of the dried solid product.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D).
-
Tip: Use an ampoule or fresh bottle to minimize water content (HOD peak at 3.33 ppm).
-
-
Homogenization: Sonicate for 30 seconds if solubility is slow. Ensure a clear solution.
-
Acquisition:
-
Scans: 16 (sufficient for >5 mg).
-
Relaxation Delay (d1): Set to 5 seconds to ensure accurate integration of the aromatic protons.
-
Visualization: Structural Assignment Logic
The following diagram illustrates the decision tree for assigning the 3,4-dichlorophenyl ring protons, which is the most complex part of the spectrum.
Caption: Logic flow for distinguishing the benzenesulfonyl protons from the 3,4-dichlorobenzyl protons based on integration and splitting patterns.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3] (Standard text for ABX splitting patterns in substituted benzenes).
-
Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link (Source for solvent effect data on sulfonamides).
-
National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link (Reference for general benzenesulfonamide and dichlorobenzene chemical shifts).
-
Creative Biostructure. "How NMR Helps Identify Isomers in Organic Chemistry?" Link (differentiation of dichlorobenzene isomers).
Sources
FTIR spectrum analysis of N-(3,4-dichlorobenzyl)benzenesulfonamide
Technical Guide: FTIR Spectrum Analysis & Synthesis Verification of N-(3,4-dichlorobenzyl)benzenesulfonamide
Executive Summary & Pharmacophore Context
This guide provides a rigorous spectroscopic analysis of N-(3,4-dichlorobenzyl)benzenesulfonamide , a sulfonamide derivative characterized by the fusion of a polar sulfonamide core with a lipophilic 3,4-dichlorobenzyl moiety. Sulfonamides are a cornerstone of medicinal chemistry, exhibiting antibacterial (dihydropteroate synthase inhibition), anticancer (carbonic anhydrase inhibition), and anti-inflammatory properties.
For drug development professionals, the critical analytical challenge is not merely identifying the molecule, but validating the integrity of the sulfonamide bond formation (
This guide compares the FTIR profile of the target molecule against its synthetic precursors to establish a self-validating Quality Control (QC) protocol.
Experimental Protocol: Synthesis & Sample Preparation
To ensure the spectral data presented is reproducible, the following synthesis and preparation protocol is defined. This method ensures high purity, minimizing moisture interference in the FTIR spectrum.
Synthesis Workflow (Nucleophilic Substitution)
The formation of the sulfonamide bond proceeds via the nucleophilic attack of 3,4-dichlorobenzylamine on benzenesulfonyl chloride.
-
Reagents: Benzenesulfonyl chloride (1.0 eq), 3,4-Dichlorobenzylamine (1.0 eq), Triethylamine (
, 1.2 eq). -
Solvent: Dichloromethane (DCM) or Ethanol.
-
Conditions:
, stir for 4–6 hours.
Purification for Spectroscopy
-
Step 1: Acid wash (1N HCl) to remove unreacted amine.
-
Step 2: Recrystallization from Ethanol/Water (critical for removing trapped solvent).
-
Step 3: Vacuum drying at
for 12 hours. Note: Residual moisture will obscure the N-H stretching region ( ).
FTIR Sampling
-
Technique: Attenuated Total Reflectance (ATR) on a Diamond/ZnSe crystal.
-
Resolution:
, 32 scans. -
Background: Air background collected immediately prior to sample.
Comparative Analysis: Product vs. Alternatives (Precursors)
The most robust method for validating the synthesis is a differential comparison between the Target Product and the Starting Material (Benzenesulfonyl Chloride) . This comparison highlights the mechanistic transformation of the sulfonyl-chloride bond (
Spectral Comparison Table
| Functional Group | Mode of Vibration | Target Product (Sulfonamide) | Precursor (Benzenesulfonyl Chloride) | Diagnostic Shift / Note |
| Amine / Amide | Absent | Primary Indicator. Sharp band indicates formation of secondary sulfonamide. | ||
| Sulfonyl | Shift to lower frequency due to resonance with Nitrogen lone pair. | |||
| Sulfonyl | Characteristic "Sulfonamide doublet" pattern. | |||
| S-Heteroatom | Disappearance of low-frequency S-Cl band (often outside mid-IR range) and appearance of S-N. | |||
| Aromatic Ring | Minimal change; confirms retention of benzene ring integrity. | |||
| Halogen | Absent (in sulfonyl chloride moiety) | Strong bands confirming the presence of the 3,4-dichlorobenzyl group. |
Mechanistic Insight
The shift of the asymmetric
Visualization of Analytical Logic
The following diagrams illustrate the synthesis pathway and the spectral correlation logic used to validate the structure.
Synthesis & Monitoring Pathway[1]
Figure 1: Reaction monitoring workflow. The disappearance of the sulfonyl chloride functionality and the emergence of the N-H stretch are the critical Go/No-Go decision points.
Spectral Correlation Network
Figure 2: Spectral assignment map linking structural moieties to specific diagnostic vibrational frequencies.
Detailed Peak Analysis & Interpretation
The Sulfonamide "Fingerprint" ( )
The most reliable region for identification is the
-
Asymmetric Stretch (
): This band is intense and broad. In N-substituted sulfonamides, it appears at a lower frequency compared to the sulfonyl chloride precursor ( ). -
Symmetric Stretch (
): Often sharper than the asymmetric band. The consistency of these two bands confirms the oxidation state of the sulfur atom is maintained as .
The N-H Stretching Region ( )
For a secondary sulfonamide like N-(3,4-dichlorobenzyl)benzenesulfonamide, a single sharp band is expected.
-
Comparison: A primary sulfonamide (unsubstituted) would show a doublet (symmetric/asymmetric
stretch). -
Validation: If a broad mound is observed
, the sample is wet (O-H stretch interference). If the band is absent, the reaction may have proceeded to tertiary substitution (over-alkylation), or the product is a salt.
The C-Cl Signature ( )
The 3,4-dichloro substitution pattern on the benzyl ring creates a unique fingerprint in the lower wavenumber region.
-
Chlorinated aromatic rings exhibit strong absorption in the
range due to C-Cl stretching. -
These peaks distinguish this specific molecule from non-halogenated analogs (e.g., N-benzylbenzenesulfonamide).
References
-
Gowda, B. T., et al. (2010). Crystal structure of N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E. Link
-
RSC Advances. (2025). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Royal Society of Chemistry. Link
-
Research India Publications. Synthesis and characterization of some sulfonamide derivatives. Link
-
National Institutes of Health (NIH). Structure and Computational Studies of New Sulfonamide Compounds. Link
- Spectrochimica Acta.Vibrational spectroscopic study of sulfonamide derivatives. (General reference for SO2/NH assignments in sulfonamides).
A Comparative Analysis of the Anti-Proliferative Potential of N-(3,4-dichlorobenzyl)benzenesulfonamide Scaffolds
A Guide for Researchers in Drug Discovery and Development
As a Senior Application Scientist, this guide provides a comparative overview of the cytotoxic potential of benzenesulfonamide derivatives, with a focus on the N-(3,4-dichlorobenzyl)benzenesulfonamide scaffold. Due to the limited publicly available data on the specific compound N-(3,4-dichlorobenzyl)benzenesulfonamide, this guide will utilize its close structural analog, N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide , as a representative molecule to compare against standard-of-care chemotherapeutic agents. This analog has demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116) cell lines, suggesting a promising avenue for anti-cancer drug discovery.
This document will delve into a hypothetical, yet data-grounded, comparison of its half-maximal inhibitory concentration (IC50) values against established drugs for breast and colon cancer. Furthermore, a detailed, field-proven protocol for determining these IC50 values via a colorimetric cell viability assay is provided to ensure scientific rigor and reproducibility.
Comparative Efficacy: IC50 Values Against Standard Chemotherapeutics
The potency of a potential anti-cancer compound is a critical parameter in its initial evaluation. The IC50 value, representing the concentration of a drug required to inhibit a biological process by 50%, is a standard metric for this assessment. A lower IC50 value indicates greater potency.
The following table summarizes the reported IC50 values for standard chemotherapeutic agents against the MCF-7 and HCT-116 cell lines. While the specific IC50 for N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide is not yet publicly documented, its demonstrated activity warrants a direct comparison once this data becomes available. Researchers are encouraged to use the provided protocol to generate this data for a comprehensive evaluation.
| Cell Line | Cancer Type | Compound/Standard Drug | Reported IC50 Value (µM) |
| MCF-7 | Breast Adenocarcinoma | N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide | Data not publicly available |
| Doxorubicin | 0.4 - 1.25[1][2] | ||
| Tamoxifen | 4.5 - 21.4[3][4][5][6][7] | ||
| HCT-116 | Colon Carcinoma | N-(3,4-dichlorobenzyl)-4-nitrobenzenesulfonamide | Data not publicly available |
| 5-Fluorouracil (5-FU) | 6.9 - 11.3[8][9] | ||
| Oxaliplatin | 0.64 - 8.35[10][11] |
Note: The IC50 values for standard drugs can vary between studies due to differences in experimental conditions such as cell passage number, incubation time, and specific assay parameters.
Unveiling the Mechanism: A Look at the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore found in a variety of therapeutic agents. Its derivatives have been explored for a wide range of biological activities, including antibacterial, anti-inflammatory, and, notably, anti-cancer effects. The presence of the 3,4-dichlorobenzyl group is often associated with enhanced cytotoxic activity in various molecular scaffolds. The presumed mechanism of action for many anti-proliferative sulfonamides involves the inhibition of key enzymes or signaling pathways crucial for cancer cell growth and survival. Further investigation into the specific molecular targets of N-(3,4-dichlorobenzyl)benzenesulfonamide is warranted to elucidate its precise mechanism of action.
Experimental Protocol: Determination of IC50 via MTT Assay
To ensure the generation of reliable and comparable data, the following detailed protocol for a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is provided. This colorimetric assay is a standard method for assessing cell viability and is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Adherent cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
N-(3,4-dichlorobenzyl)benzenesulfonamide and standard drugs
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-Buffered Saline (PBS, sterile, pH 7.4)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest logarithmically growing cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to perform a wide range of concentrations in the initial experiment (e.g., 0.1, 1, 10, 50, 100 µM) to determine the approximate IC50, followed by a narrower range in subsequent experiments for more precise determination.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a no-cell control (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value by performing a non-linear regression analysis using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizing the Workflow
To provide a clear visual representation of the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for IC50 determination using the MTT assay.
Caption: Logical relationship for comparative efficacy analysis.
Conclusion and Future Directions
The N-(3,4-dichlorobenzyl)benzenesulfonamide scaffold represents a promising starting point for the development of novel anti-cancer agents. While direct efficacy data for the parent compound remains to be published, the observed activity of its nitro-analog against breast and colon cancer cell lines provides a strong rationale for further investigation. By employing standardized and robust experimental protocols, such as the MTT assay detailed in this guide, researchers can generate the necessary data to perform a comprehensive comparative analysis against existing therapies. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of this class of compounds to guide further optimization and development.
References
-
Doxorubicin induces drug resistance and expression of the novel CD44st via NF-κB in human breast cancer MCF-7 cells. Spandidos Publications. Available at: [Link]
-
Additive Interaction of Oxaliplatin and 17-Allylamino-17-demethoxygeldanamycin in Colon Cancer Cell Lines Results from Inhibition of Nuclear Factor κB Signaling. AACR Journals. Available at: [Link]
-
MCF-7 Resistant Doxorubicin are Characterized by Lamelapodia, Strong Adhesion on Substrate and P-gp. Indonesian Journal of Cancer Chemoprevention. Available at: [Link]
-
Cytotoxic effects of tamoxifen in breast cancer cells. OAE Publishing Inc. Available at: [Link]
-
Investigation of the Antitumor Effects of Tamoxifen and Its Ferrocene-Linked Derivatives on Pancreatic and Breast Cancer Cell Lines. MDPI. Available at: [Link]
-
Prolonged exposure of colon cancer cells to 5-fluorouracil nanoparticles improves its anticancer activity. PMC. Available at: [Link]
-
In Vitro Evaluation of Cytotoxic and Antitumor Activities of The Tamoxifen and Doxorubicin Combination on MCF-7 and BT-474 Breast Cancer Cell Lines. DergiPark. Available at: [Link]
-
Discrimination of the Effects of Doxorubicin on Two Different Breast Cancer Cell Lines on Account of Multidrug Resistance and Apoptosis. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Identification of co-regulated genes associated with doxorubicin resistance in the MCF-7/ADR cancer cell line. PMC. Available at: [Link]
-
Cellular characterization of oxaliplatin-resistant HCT116/OXA cells. ResearchGate. Available at: [Link]
-
(A) IC50 values of 4-hydroxy tamoxifen in MCF-7 cells for 24, 48 and 72... ResearchGate. Available at: [Link]
-
Cytotoxicity of 5-fluorouracil-loaded pH-sensitive liposomal nanoparticles in colorectal cancer cell lines. OAText. Available at: [Link]
-
The Synergistic Effects of Celastrol in combination with Tamoxifen on Apoptosis and Autophagy in MCF-7 Cells. PMC. Available at: [Link]
-
Rapamycin synergizes with low dose oxaliplatin in the HCT116 colon cancer cell line by inducing enhanced apoptosis. Spandidos Publications. Available at: [Link]
-
Cytotoxicity Effect of 5-fluorouracil and bee products on the HTC-116 Human colon Cancer Cell Line in vitro. ResearchGate. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
